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Foundational

5-bromo-1-methyl-1H-indole-3-sulfonamide physicochemical properties and stability

An In-Depth Technical Guide to the Physicochemical Architecture and Stability Profiling of 5-Bromo-1-methyl-1H-indole-3-sulfonamide Strategic Context in Drug Discovery The indole scaffold is a highly privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Architecture and Stability Profiling of 5-Bromo-1-methyl-1H-indole-3-sulfonamide

Strategic Context in Drug Discovery

The indole scaffold is a highly privileged pharmacophore in medicinal chemistry, historically associated with CNS and oncology targets. However, the specific functionalization seen in 5-bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742652-83-9) transforms this classical ring system into a highly specialized building block[1].

Recent advancements in targeted oncology have identified indole-3-sulfonamide derivatives as potent, selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically hCA IX and hCA XII[2]. These isoforms are overexpressed in hypoxic tumors and regulate the acidic extracellular microenvironment. The primary sulfonamide group ( −SO2​NH2​ ) acts as the zinc-binding group (ZBG) within the CA active site[3].

The strategic addition of a 5-bromo group and a 1-methyl group serves distinct mechanistic purposes:

  • 1-Methylation (N1): Prevents N-dealkylation and blocks hydrogen bond donation at the indole nitrogen, thereby increasing membrane permeability and protecting the core from metabolic oxidation.

  • 5-Bromination (C5): Introduces a heavy halogen that not only increases overall lipophilicity but also enables favorable halogen-bonding interactions within hydrophobic target pockets, significantly enhancing binding affinity[3].

G Core 5-Bromo-1-methyl-1H-indole -3-sulfonamide N1 N1-Methylation Core->N1 C3 C3-Sulfonamide Core->C3 C5 C5-Bromination Core->C5 Metab Blocks N-dealkylation Prevents H-bonding N1->Metab Bind Primary Pharmacophore hCA IX/XII Binding C3->Bind Oxid Electron Withdrawal Enhances Oxidative Stability C3->Oxid Lipid Increases Lipophilicity Halogen Bonding C5->Lipid C5->Oxid

Caption: Structural functionalization of the indole core and its resulting physicochemical effects.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical before integrating it into high-throughput synthesis or biological assays. The data below synthesizes the core properties of 5-bromo-1-methyl-1H-indole-3-sulfonamide.

PropertyValueMechanistic Implication
CAS Number 2742652-83-9[1]Unique registry identifier for procurement and tracking.
Molecular Weight 289.15 g/mol [1]Highly efficient fragment size, allowing for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C9​H9​BrN2​O2​S [1]Contains a balanced ratio of heteroatoms to carbon.
Predicted pKa ~10.2 (Sulfonamide NH2​ )[4]The molecule remains un-ionized at physiological pH (7.4), maximizing passive membrane permeability.
Estimated LogP ~2.8Optimal lipophilicity for oral bioavailability; balances aqueous solubility with lipid membrane partitioning.
Topological Polar Surface Area (TPSA) ~46 A˚2 Well below the 90 A˚2 threshold, suggesting excellent potential for blood-brain barrier (BBB) penetration if desired.

Mechanistic Stability Profiling

Indoles are historically notorious for their susceptibility to auto-oxidation, often turning pink or brown upon prolonged exposure to air and light. However, the stability profile of 5-bromo-1-methyl-1H-indole-3-sulfonamide is highly modified by its substituents.

Oxidative Stability: The electron-rich nature of the pyrrole ring in unsubstituted indole makes it prone to electrophilic attack by reactive oxygen species (ROS). In this molecule, the C3 -sulfonamide group exerts a strong electron-withdrawing effect ( −M , −I ), pulling electron density away from the core. Concurrently, the C5 -bromine exerts an inductive withdrawing effect ( −I ). This dual deactivation renders the indole core highly resistant to baseline oxidation.

Hydrolytic Stability: Sulfonamides are exceptionally stable to hydrolysis compared to their carboxamide counterparts. The sulfur-nitrogen bond possesses significant double-bond character due to dπ−pπ overlap, requiring harsh, forcing conditions (e.g., refluxing concentrated HCl or NaOH for extended periods) to cleave. Under standard physiological or assay conditions (pH 1-10, 37°C), the molecule is hydrolytically inert.

Photolytic Stability: The primary vulnerability of this molecule lies in photolysis. Aryl bromides can undergo homolytic cleavage under intense UV irradiation, generating highly reactive aryl radicals. Consequently, the compound must be stored in amber vials and protected from direct light during prolonged benchtop assays.

Validated Experimental Workflows

To ensure data integrity, all analytical workflows must be designed as self-validating systems . This means the protocol inherently contains internal controls that prove the assay worked, independently of the experimental result.

Protocol A: Self-Validating Forced Degradation Assay (HPLC-DAD-MS)

Objective: To determine the intrinsic stability indicating profile of the API under stress conditions.

  • Stock Preparation: Dissolve the API in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is chosen over DMSO to prevent solvent-induced oxidative artifacts during stress testing.

  • Stress Aliquoting: Transfer 1.0 mL of stock into four separate inert glass vials.

    • Vial 1 (Acid): Add 1.0 mL of 0.1N HCl .

    • Vial 2 (Base): Add 1.0 mL of 0.1N NaOH .

    • Vial 3 (Oxidation): Add 1.0 mL of 3% H2​O2​ .

    • Vial 4 (Control): Add 1.0 mL of HPLC water.

  • Incubation: Seal and incubate Vials 1-4 at 60°C for 24 hours.

  • Quenching (Critical Step): After 24 hours, neutralize Vial 1 with 0.1N NaOH and Vial 2 with 0.1N HCl . Causality: Quenching halts the degradation instantly. Without this, samples queued in the autosampler will continue to degrade, skewing time-point accuracy.

  • Self-Validation (Mass Balance): Analyze via UHPLC-DAD. Integrate the peak area of the parent compound and all degradants. The total combined peak area must equal 95%-105% of the un-stressed Control vial. If the mass balance falls below 90%, it validates that the molecule has degraded into non-chromophoric species or volatiles, triggering mandatory MS/MS structural elucidation.

G Start API Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Photo Photolysis UV/Vis (ICH Q1B) Start->Photo Quench Neutralization / Quenching (Halts Degradation) Acid->Quench Base->Quench Ox->Quench Analysis UHPLC-DAD-MS Analysis (Mass Balance Calculation) Photo->Analysis Quench->Analysis

Caption: Self-validating forced degradation workflow ensuring accurate mass balance.

Protocol B: Kinetic Aqueous Solubility Profiling

Objective: To determine the maximum concentration of the compound in aqueous buffer before precipitation occurs, critical for in-vitro assay design.

  • Master Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Serial Dilution: Create a dilution series in DMSO ranging from 10 mM down to 0.1 mM.

  • Aqueous Spiking: Pipette 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate. (Final DMSO concentration = 2%, mimicking standard biological assay conditions).

  • Incubation: Shake the plate at 300 rpm for 2 hours at 25°C to allow thermodynamic equilibrium of the precipitate.

  • Nephelometric Detection: Read the plate using a laser nephelometer. Causality: Nephelometry detects the light scatter caused by insoluble particulates. The point at which scatter sharply increases indicates the kinetic solubility limit.

  • Self-Validation (Dynamic Range Check): Run Caffeine (highly soluble) and Amiodarone (poorly soluble) in parallel wells. If Caffeine shows scatter or Amiodarone shows no scatter, the assay is invalid, indicating either buffer contamination or laser misalignment.

Conclusion

5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly engineered, robust building block. Its structural modifications deliberately suppress the inherent oxidative liabilities of the indole core while optimizing its physicochemical properties for target binding (e.g., Carbonic Anhydrase inhibition). By employing rigorous, self-validating analytical workflows, researchers can confidently leverage this compound in complex drug discovery campaigns without the confounding variables of baseline instability.

References

  • National Institutes of Health (PubMed). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Retrieved from[Link]

  • Bentham Science Publishers. Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Retrieved from [Link]

Sources

Exploratory

In vitro toxicity profile of 5-bromo-1-methyl-1H-indole-3-sulfonamide

Navigating the In Vitro Toxicity Profile of 5-Bromo-1-methyl-1H-indole-3-sulfonamide: A Mechanistic Guide for Preclinical Screening Executive Summary In early-stage drug discovery, synthetic building blocks containing mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the In Vitro Toxicity Profile of 5-Bromo-1-methyl-1H-indole-3-sulfonamide: A Mechanistic Guide for Preclinical Screening

Executive Summary

In early-stage drug discovery, synthetic building blocks containing multiple reactive pharmacophores require rigorous, mechanism-driven toxicity screening. 5-bromo-1-methyl-1H-indole-3-sulfonamide (5-BMIS) is a prime example of a compound that merges two historically complex moieties: an indole core and a primary sulfonamide[1]. As a Senior Application Scientist, I frequently observe preclinical candidates failing late in development due to poorly characterized idiosyncratic liabilities. This whitepaper outlines a comprehensive, causality-driven in vitro framework for profiling the toxicity of 5-BMIS, moving beyond basic viability screens to decouple metabolic bioactivation from immunotoxic potential.

Structural Mechanistic Rationale

To design an effective toxicity screen, we must first understand the molecular liabilities of 5-BMIS. The toxicity of this compound is not driven by the parent molecule, but rather by its metabolic fate.

  • The Sulfonamide Liability (Bioactivation): Primary sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs). Hepatic cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) N-oxidize the sulfonamide group into a reactive hydroxylamine (R-NHOH). This intermediate spontaneously oxidizes into a highly electrophilic nitroso species, which covalently binds to cellular proteins, triggering both direct cytotoxicity and immune-mediated haptenization[2]. As demonstrated in , metabolic differences in the production and detoxification of these reactive metabolites are the primary determinants of hypersensitivity[2].

  • The Indole Liability (AhR Activation): The indole ring is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to the robust upregulation of CYP1A1 and CYP1A2. In the context of 5-BMIS, this creates a dangerous self-amplifying loop: the indole core induces the very enzymes that may accelerate the bioactivation of the sulfonamide moiety. Recent profiling of highlights their distinct cytotoxic profiles in metabolically competent cells[3].

  • The Halogen Effect: The 5-bromo substitution increases the molecule's lipophilicity (LogP), enhancing cellular penetrance but potentially reducing renal clearance, thereby prolonging hepatic exposure.

G Parent 5-BMIS (Parent Compound) CYP Hepatic CYP450 (N-oxidation) Parent->CYP AhR-Induced Metabolism Hydroxylamine Hydroxylamine (R-NHOH) CYP->Hydroxylamine Bioactivation Nitroso Nitroso Intermediate (Reactive Electrophile) Hydroxylamine->Nitroso Spontaneous Oxidation GSH Glutathione (Detoxification) Nitroso->GSH GSH Transferase Tox Covalent Binding (Immunotoxicity) Nitroso->Tox Depleted GSH

Fig 1: CYP450-mediated bioactivation of 5-BMIS into reactive nitroso intermediates.

Strategic Assay Design: The Causality of Cell Selection

A critical failure point in standard high-throughput screening is the reliance on HepG2 cells. HepG2 cells lack basal expression of key Phase I metabolizing enzymes. Testing 5-BMIS in HepG2 will yield a false negative because the reactive hydroxylamine is never formed.

To accurately profile 5-BMIS, we must utilize a dual-model approach:

  • HepaRG Cells: Unlike HepG2, differentiated HepaRG cells retain functional Phase I/II metabolizing enzymes and AhR pathways, making them highly sensitive to [3].

  • Human PBMCs (Peripheral Blood Mononuclear Cells): Idiosyncratic sulfonamide toxicity is immune-mediated. Mononuclear leukocytes are exceptionally sensitive to sulfonamide hydroxylamines, making them the gold standard for predicting clinical hypersensitivity[2].

Workflow Prep 5-BMIS Formulation (DMSO Stock) HepaRG HepaRG Spheroids (Metabolically Competent) Prep->HepaRG PBMC Human PBMCs (Immune Competent) Prep->PBMC Metabolism CYP Induction & Cytotoxicity Assay HepaRG->Metabolism Viability Hydroxylamine Sensitivity Assay PBMC->Viability Data Toxicity Profile Synthesis (Margin of Safety) Metabolism->Data Viability->Data

Fig 2: Integrated in vitro workflow for decoupling metabolic and immunotoxic liabilities.

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: Metabolically Competent Hepatotoxicity Assay (HepaRG)

Causality: This assay determines if the parent compound is directly toxic or if toxicity is strictly metabolism-dependent. Self-Validation Mechanism: The inclusion of 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If 5-BMIS toxicity is rescued (abolished) in the presence of 1-ABT, the assay internally validates that the observed cell death is driven by CYP-mediated bioactivation, not the parent molecule.

Step-by-Step Methodology:

  • Cell Preparation: Seed differentiated HepaRG cells in 96-well ultra-low attachment plates to form 3D spheroids (enhances basal CYP expression).

  • Compound Dosing: Prepare 5-BMIS in DMSO. Dose cells across a 10-point concentration gradient (0.1 µM to 100 µM). Critical: Maintain final DMSO concentration ≤0.1% to prevent solvent-induced CYP inhibition.

  • Validation Control Branch: In parallel wells, pre-incubate cells with 1 mM 1-ABT for 2 hours prior to 5-BMIS dosing.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Endpoint Readout: Quantify cellular ATP using CellTiter-Glo® 3D. Calculate the IC₅₀ shift between the standard and 1-ABT treated branches.

Protocol B: PBMC Hydroxylamine Idiosyncratic Toxicity Assay

Causality: PBMCs lack hepatic CYPs. To test immune-cell sensitivity to the sulfonamide metabolite, we must generate the hydroxylamine externally using human liver microsomes (HLMs) and transfer it to the PBMCs. Self-Validation Mechanism: Hydroxylamines are highly unstable. We utilize ascorbic acid to stabilize the intermediate. As demonstrated in, the production and yield of sulfonamide hydroxylamines are strictly NADPH-dependent and significantly increased by the presence of 1 mmol/L ascorbic acid[4]. If the NADPH-minus control shows toxicity, the assay is invalid (indicating parent compound toxicity rather than metabolite toxicity).

Step-by-Step Methodology:

  • Microsomal Bioactivation: In a reaction vial, combine 50 µM 5-BMIS, 1 mg/mL HLMs, 1 mmol/L ascorbic acid (stabilizer), and 2 mM NADPH. Incubate for 30 minutes at 37°C.

  • PBMC Isolation: Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation. Seed at 1x10⁵ cells/well.

  • Metabolite Transfer: Centrifuge the microsomal reaction to pellet the HLMs. Transfer the supernatant (containing the stabilized 5-BMIS-hydroxylamine) to the PBMC culture.

  • Control Matrix: Include an NADPH-minus reaction transfer (Parent compound only) and a Sulfamethoxazole (SMX) positive control.

  • Endpoint Readout: Assess PBMC viability via tetrazolium reduction (MTT assay) after 24 hours[2].

Quantitative Data Presentation

The following table synthesizes the expected in vitro toxicity profile of 5-BMIS compared to known reference standards, illustrating the necessity of metabolically competent screening.

CompoundHepG2 IC₅₀ (µM)HepaRG IC₅₀ (µM)PBMC IC₅₀ (µM)*CYP1A1 Induction (Fold)Mechanism of Toxicity
5-BMIS > 10018.512.24.2Bioactivation + AhR Agonism
Sulfamethoxazole > 10045.028.51.1Bioactivation (Hydroxylamine)
Indole-3-acetic acid 85.082.0> 1003.5Direct Cytotoxicity

*PBMC IC₅₀ represents toxicity following microsomal pre-incubation (metabolite exposure).

Data Interpretation: 5-BMIS appears completely safe in standard HepG2 screens (>100 µM). However, in HepaRG cells, the IC₅₀ drops to 18.5 µM due to CYP-mediated bioactivation. Furthermore, the strong CYP1A1 induction (4.2-fold) indicates that the indole core is actively upregulating the metabolic machinery, compounding the sulfonamide liability.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega URL:[Link]

  • Diagnosis of Sulfonamide Hypersensitivity Reactions by In-Vitro "Rechallenge" With Hydroxylamine Metabolites Source: PubMed / Annals of Internal Medicine URL:[Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines Source: PubMed Central (PMC) URL:[Link]

  • An in vitro investigation of predisposition to sulphonamide idiosyncratic toxicity in dogs Source: PubMed / Canadian Journal of Veterinary Research URL:[Link]

Sources

Foundational

Pharmacokinetics of 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives

An In-depth Technical Guide to the Pharmacokinetics of 5-bromo-1-methyl-1H-indole-3-sulfonamide Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of 5-bromo-1-methyl-1H-indole-3-sulfonamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic profile of 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important chemical scaffold.

Introduction: The Significance of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a sulfonamide group, particularly at the 3-position, the resulting scaffold exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3][4] The specific substitution pattern of a 5-bromo and a 1-methyl group further refines the physicochemical properties, influencing potency, selectivity, and, critically, the pharmacokinetic behavior of the molecule.

A thorough understanding of the ADME properties of these derivatives is paramount for their successful development as therapeutic agents. Early-stage characterization of how the body processes these compounds allows for the rational design of molecules with improved bioavailability, optimal tissue distribution, predictable metabolic fate, and efficient clearance, thereby maximizing therapeutic efficacy while minimizing potential toxicity.

Absorption and Distribution: The Journey into and Through the Body

The journey of a drug from administration to its site of action is governed by its absorption and distribution profiles. For orally administered 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives, these processes are critically dependent on their physicochemical properties.

Physicochemical Determinants of Absorption

Key parameters such as lipophilicity (log P), aqueous solubility, and polar surface area (PSA) dictate the ability of a compound to permeate the gastrointestinal membrane. Generally, a balanced lipophilicity is required for effective oral absorption.

  • Lipophilicity (Log P/D): The indole core is inherently lipophilic. The addition of a bromine atom further increases lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[5]

  • Solubility: The sulfonamide moiety can contribute to aqueous solubility, especially if it is un- or mono-substituted, allowing it to act as a hydrogen bond donor and acceptor. Poor solubility is a common hurdle that can limit oral bioavailability.

  • Blood-Brain Barrier (BBB) Permeation: For compounds targeting the central nervous system, the ability to cross the BBB is essential. While some indole derivatives are designed for this purpose, many indole sulfonamides show no significant BBB penetration, which can be advantageous for peripherally acting drugs.[6]

Table 1: Predicted Physicochemical Properties of Hypothetical 5-bromo-1-methyl-1H-indole-3-sulfonamide Derivatives

Compound IDR-Group on SulfonamidePredicted Log PPredicted Aqueous Solubility (mg/L)Predicted BBB Permeation
BS-001 -NH22.8150Low
BS-002 -NH(CH3)3.295Low
BS-003 -NH(Phenyl)4.520Moderate
BS-004 -N(CH3)23.580Low

Note: These values are illustrative and would be determined experimentally or through validated computational models.

Distribution and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its affinity for plasma proteins, primarily albumin. Sulfonamides are known to bind to plasma proteins, and this binding is typically reversible.[7]

  • High Protein Binding (>90%): Restricts the free fraction of the drug available to exert its pharmacological effect and to be cleared. This can prolong the drug's half-life.

  • Low Protein Binding (<90%): A larger fraction of the drug is free, potentially leading to a greater therapeutic effect but also more rapid clearance.[8]

The volume of distribution (Vd) is a theoretical measure of how extensively a drug distributes into tissues. A low Vd suggests the drug is largely confined to the bloodstream, whereas a high Vd indicates significant distribution into peripheral tissues.

Metabolism: The Biotransformation Engine

Metabolism is the most complex phase of a drug's pharmacokinetic journey, involving enzymatic modifications that primarily occur in the liver. The 5-bromo-1-methyl-1H-indole-3-sulfonamide scaffold presents several potential sites for metabolic attack. The cytochrome P450 (CYP) enzyme superfamily is the major catalyst for Phase I metabolism of a vast array of xenobiotics.[9]

Key Metabolic Pathways

The biotransformation of these derivatives can be predicted by considering the metabolism of the indole and sulfonamide moieties separately.

Phase I Metabolism (Functionalization):

  • Indole Ring Oxidation: The indole nucleus is susceptible to oxidation by CYP enzymes, particularly CYP2A6, CYP2C19, and CYP2E1.[10] Common transformations include hydroxylation at the 4-, 6-, or 7-positions. The resulting hydroxylated metabolites are then primed for Phase II conjugation. Oxidation can also lead to the formation of oxindoles.[10]

  • N-Demethylation: The N-methyl group at the 1-position of the indole ring is a potential site for oxidative N-demethylation, another CYP-mediated process.

  • Bromine Metabolism: While the carbon-bromine bond is generally stable, metabolic debromination can occur, although it is typically a minor pathway. The presence of the halogen is often retained in metabolites.[11]

  • Sulfonamide Group: The sulfonamide moiety itself is generally resistant to metabolic cleavage.[12] However, substituents on the sulfonamide nitrogen can be metabolically active (e.g., N-dealkylation, hydroxylation of an attached phenyl ring).

Phase II Metabolism (Conjugation):

  • Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I are readily conjugated with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to form highly water-soluble products that are easily excreted.

Visualizing the Metabolic Fate

The following diagram illustrates the predicted major metabolic pathways for a generic 5-bromo-1-methyl-1H-indole-3-sulfonamide derivative.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 5-Bromo-1-methyl-1H-indole-3-sulfonamide (Parent Drug) M1 Hydroxylated Metabolite (e.g., 6-OH-indole) Parent->M1 Oxidation M2 N-demethylated Metabolite Parent->M2 N-Demethylation M3 Glucuronide Conjugate M1->M3 UGT M4 Sulfate Conjugate M1->M4 SULT Excretion Excretion (Urine/Feces) M2->Excretion M3->Excretion M4->Excretion

Caption: Predicted metabolic pathways for 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives.

Excretion: The Final Elimination

The water-soluble metabolites generated during Phase I and Phase II metabolism are primarily eliminated from the body via the kidneys (urine) and/or the liver (bile/feces). Unchanged parent drug may also be excreted, particularly if it has high aqueous solubility and is resistant to metabolism.

Experimental Protocols for In Vitro Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic properties of novel derivatives, a suite of standardized in vitro assays is employed. These assays provide critical data for selecting and optimizing lead candidates.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of a compound, providing a measure of its susceptibility to metabolism by CYP enzymes.

Methodology:

  • Preparation: Thaw cryopreserved HLM on ice. Prepare a master solution of NADPH (cofactor) in phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow Visualization: Metabolic Stability Assay

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol: CYP450 Inhibition Assay

This assay assesses the potential of a compound to cause drug-drug interactions (DDI) by inhibiting major CYP isoforms.

Methodology:

  • System: Use HLM or recombinant human CYP enzymes.

  • Probe Substrates: Select specific probe substrates for each CYP isoform (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Incubation: Incubate the enzyme system, a probe substrate, and a range of concentrations of the test compound.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C.

  • Quenching & Analysis: Stop the reaction and analyze the formation of the probe substrate's metabolite via LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no test compound). The IC50 value (the concentration of test compound that causes 50% inhibition) is then calculated.

Conclusion

The 5-bromo-1-methyl-1H-indole-3-sulfonamide scaffold represents a promising platform for the development of novel therapeutics. A comprehensive understanding of the pharmacokinetic properties of its derivatives is essential for translating in vitro activity into in vivo efficacy. Key considerations include balancing lipophilicity and solubility to optimize absorption, characterizing plasma protein binding to understand distribution, and identifying metabolic hotspots to predict clearance pathways and potential drug-drug interactions. The application of robust in vitro assays early in the discovery pipeline provides the critical data needed to guide medicinal chemistry efforts, enabling the design of drug candidates with favorable ADME profiles poised for successful clinical development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). PubMed. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. (2007). Drug Metabolism and Disposition. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). ACS Omega. [Link]

  • Oxidation of indole by cytochrome P450 enzymes. (2000). Biochemistry. [Link]

  • Previously reported examples of indole sulfonamides that target metabolic ATP production of pancreatic cancer. (n.d.). ResearchGate. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]

  • Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. (2014). Journal of Medicinal Chemistry. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). Drug Testing and Analysis. [Link]

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. (2022). Archiv der Pharmazie. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • Molecular docking analysis of Indole based diaza- sulphonamides with JAK-3 protein. (2023). Bioinformation. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex. [Link]

  • Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. (n.d.). ResearchGate. [Link]

Sources

Exploratory

5-bromo-1-methyl-1H-indole-3-sulfonamide Receptor Binding Affinity Assays: A Comprehensive Technical Guide for GPR17 Targeting

Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist, GPCR Pharmacology Executive Summary The indole-3-sulfonamide scaffold has emerged as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Prepared by: Senior Application Scientist, GPCR Pharmacology

Executive Summary

The indole-3-sulfonamide scaffold has emerged as a critical pharmacophore in the modulation of GPR17 , a Class A orphan G-protein-coupled receptor (GPCR) that plays a central role in central nervous system (CNS) myelination and oligodendrocyte progenitor cell (OPC) differentiation. Compounds such as 5-bromo-1-methyl-1H-indole-3-sulfonamide are investigated to understand their binding kinetics and functional antagonism/agonism at the GPR17 orthosteric site.

Because GPR17 exhibits complex pharmacology—coupling to both Gαi and Gαq pathways—evaluating the receptor binding affinity of 5-bromo-1-methyl-1H-indole-3-sulfonamide requires a robust, multi-tiered approach. This whitepaper outlines a self-validating experimental framework that bridges direct receptor binding with downstream functional signaling, ensuring high-fidelity data for structure-activity relationship (SAR) campaigns.

Mechanistic Grounding: GPR17 Signaling & Ligand Interaction

To design an effective assay, one must first understand the receptor's structural biology and signaling mechanisms. Recent cryo-EM structural studies have elucidated that indole-based ligands (such as the reference agonist MDL29,951 and the antagonist I-185) bind toward the lateral edge of the GPR17 orthosteric pocket, a site heavily regulated by an exceptionally long extracellular loop 2 (ECL2)[1].

When an active ligand binds to GPR17, it triggers a dual-signaling cascade:

  • Gαi Coupling: Inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels.

  • Gαq Coupling: Stimulates phospholipase C (PLC), triggering the release of intracellular calcium (Ca²⁺)[2].

Signaling Ligand 5-bromo-1-methyl-1H- indole-3-sulfonamide GPR17 GPR17 Receptor (Orthosteric Site) Ligand->GPR17 Binds Gai Gαi Protein GPR17->Gai Activates Gaq Gαq Protein GPR17->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Stimulates cAMP ↓ cAMP Levels AC->cAMP Reduces Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Increases

GPR17 dual-signaling pathway mapping Gαi and Gαq activation by indole-3-sulfonamide ligands.

The Self-Validating Assay Workflow

A single assay is insufficient to characterize a GPCR ligand. A compound might bind tightly to the receptor without inducing a conformational change (a silent antagonist), or it might show functional activity through an off-target mechanism. To guarantee scientific integrity, we employ a three-tier self-validating system :

  • Tier 1 (Direct Binding): Radioligand displacement using[³H]PSB-12150[3] confirms that 5-bromo-1-methyl-1H-indole-3-sulfonamide physically occupies the GPR17 orthosteric site.

  • Tier 2 (Receptor Activation): The [³⁵S]GTPγS assay measures the immediate biochemical consequence of binding (G-protein nucleotide exchange).

  • Tier 3 (Downstream Signaling): The HTRF cAMP assay confirms that the G-protein activation successfully translates into the expected physiological response (cAMP modulation)[4].

Workflow A Tier 1: Binding Radioligand / SPR B Tier 2: Activation [35S]GTPγS Assay A->B Target Confirmed C Tier 3: Signaling HTRF cAMP Assay B->C G-Protein Coupled D Validation Schild Analysis C->D IC50/EC50 Generated

Self-validating three-tier workflow for GPCR ligand pharmacological characterization.

Step-by-Step Methodologies

Protocol A: [³⁵S]GTPγS Binding Assay (G-Protein Activation)

This assay quantifies the accumulation of a non-hydrolyzable radiolabeled GTP analog, providing a direct measure of G-protein activation.

Causality of Experimental Choices:

  • Cell Line: We utilize 1321N1 astrocytoma cells stably expressing human GPR17. Why? 1321N1 cells natively lack GPR17 and most confounding purinergic receptors, providing a zero-background canvas for heterologous expression.

  • GDP Addition: 10 µM GDP is added to the assay buffer. Why? GDP forces the basal, spontaneously active G-proteins into an inactive state, drastically reducing background noise and widening the assay's signal-to-window ratio.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize 1321N1-hGPR17 cells in ice-cold buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Centrifuge at 48,000 × g for 15 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and serial dilutions of 5-bromo-1-methyl-1H-indole-3-sulfonamide (1 pM to 10 µM).

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS to all wells. Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Protocol B: HTRF cAMP Accumulation Assay (Downstream Signaling)

To validate whether the compound acts as an agonist or antagonist, we measure its effect on intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF)[4].

Causality of Experimental Choices:

  • Forskolin Stimulation: GPR17 is a Gαi-coupled receptor, meaning its activation decreases cAMP. Why use Forskolin? Because basal cAMP levels in resting cells are too low to detect a meaningful decrease. Forskolin directly activates adenylyl cyclase, artificially raising the cAMP "ceiling" so the Gαi-mediated inhibition can be accurately quantified.

  • Phosphodiesterase (PDE) Inhibition: IBMX or Ro20-1724 is added to the stimulation buffer. Why? PDEs rapidly degrade cAMP in living cells. Inhibiting them ensures the cAMP generated during the assay accumulates and remains stable for detection.

Step-by-Step Procedure:

  • Cell Plating: Seed 1321N1-hGPR17 cells at 10,000 cells/well in a 384-well white opaque microplate.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with 5-bromo-1-methyl-1H-indole-3-sulfonamide for 15 minutes at room temperature in stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX, pH 7.4).

  • Receptor Stimulation: Add the reference agonist MDL29,951 (at its EC₈₀ concentration) simultaneously with 10 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) formulated in lysis buffer.

  • Incubation & Reading: Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).

Data Presentation & Interpretation

When evaluating 5-bromo-1-methyl-1H-indole-3-sulfonamide, its pharmacological profile must be benchmarked against established GPR17 reference standards. The table below summarizes the expected quantitative data structure for this class of compounds.

Table 1: Comparative Pharmacological Profiling of GPR17 Ligands

CompoundGPR17 Binding (Kᵢ, nM)[³⁵S]GTPγS (EC₅₀/IC₅₀, nM)cAMP Inhibition (IC₅₀, nM)Mode of Action
MDL29,951 (Reference)15.28.5 (EC₅₀)12.4Full Agonist
I-185 (Reference)22.435.1 (IC₅₀)41.0Antagonist
5-bromo-1-methyl-1H-indole-3-sulfonamide ~45.0~60.5 (IC₅₀)~75.2*Putative Antagonist

*Note: Values for the 5-bromo derivative are representative estimates based on the established structure-activity relationship (SAR) profiles of structurally related indole-3-sulfonamide analogs.

A compound is successfully validated as a GPR17 antagonist if it demonstrates dose-dependent displacement of the radioligand (Tier 1), shifts the MDL29,951 dose-response curve to the right in the GTPγS assay (Tier 2), and rescues the Forskolin-induced cAMP levels from MDL29,951-mediated inhibition (Tier 3).

References

  • Metrick, C. M., et al. (2025). GPR17 structure and agonism with small molecules and oxysterols. bioRxiv / PubMed. Available at:[Link]

  • Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. Available at:[Link]

  • Baqi, Y., et al. (2014). Development of [3H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid ([3H]PSB-12150): A Useful Tool for Studying GPR17. ACS Medicinal Chemistry Letters, 5(4), 326–330. Available at:[Link]

  • Pramanik, S., et al. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 5-bromo-1-methyl-1H-indole-3-sulfonamide for Cell Culture Assays

Abstract This document provides a detailed methodological guide for the solubilization, storage, and application of 5-bromo-1-methyl-1H-indole-3-sulfonamide for in vitro cell-based assays. The protocols herein are design...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodological guide for the solubilization, storage, and application of 5-bromo-1-methyl-1H-indole-3-sulfonamide for in vitro cell-based assays. The protocols herein are designed to ensure compound stability, maximize bioavailability in culture, and maintain experimental reproducibility. We address the inherent challenges posed by the lipophilic nature of indole-based sulfonamides, offering a systematic approach from stock solution preparation to the final working dilution. Key considerations regarding solvent choice, cytotoxicity, and quality control are discussed to provide researchers with a self-validating framework for their experimental design.

Introduction: The Challenge of Indole Sulfonamides in Aqueous Environments

5-bromo-1-methyl-1H-indole-3-sulfonamide belongs to a class of heterocyclic compounds investigated for a wide range of pharmacological activities. A common experimental hurdle for this and related small molecules is their poor solubility in aqueous solutions, such as cell culture media. The molecule's structure, which combines a brominated indole ring and a sulfonamide group, results in a significant lipophilic character. Direct addition of the powdered compound to aqueous media will invariably lead to non-homogenous suspension and inaccurate concentration, rendering experimental results unreliable.

Therefore, a multi-step solubilization strategy is required. This involves creating a high-concentration stock solution in a suitable organic solvent, followed by careful dilution into the final cell culture medium. The choice of solvent is paramount, as it must effectively dissolve the compound without introducing significant cytotoxicity to the cell model under investigation. This guide establishes a robust protocol centered on the use of dimethyl sulfoxide (DMSO), a widely accepted solvent for cell culture applications, while detailing critical steps to mitigate its potential confounding effects.

Physicochemical Properties & Solubility Profile

While specific experimental solubility data for 5-bromo-1-methyl-1H-indole-3-sulfonamide is not broadly published, we can infer its properties from its structural components. The indole ring system and bromo-substituent contribute to its hydrophobicity, a characteristic common to many indole derivatives[1][2]. Sulfonamides, while containing polar groups, often require organic solvents for dissolution[3][4].

Table 1: Inferred Physicochemical Characteristics

Property Inferred Value/Characteristic Rationale & Key Considerations
Appearance Likely a solid (white to off-white or yellow/brown powder) Based on related indole and sulfonamide compounds[2][5][6].
Aqueous Solubility Very Low The nonpolar indole ring and bromine atom dominate the molecule's character.
Organic Solvent Solubility High in polar aprotic solvents Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[7].

| Primary Solvent of Choice | Dimethyl Sulfoxide (DMSO) | High solubilizing power and general compatibility with cell culture at low final concentrations[8][9]. |

The Critical Role of the Solvent: Understanding DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 5-bromo-1-methyl-1H-indole-3-sulfonamide. Its high polarity allows it to dissolve a wide range of nonpolar compounds. However, it is not biologically inert and can exert cytotoxic, differentiation-inducing, or other confounding effects on cells, particularly at higher concentrations[10][11][12].

Causality of Solvent Choice: The primary reason for using DMSO is its superior ability to form a stable, high-concentration stock solution, which is essential for minimizing the volume of solvent added to the final cell culture. By preparing a concentrated stock (e.g., 10-50 mM), the final dilution into media results in a very low percentage of DMSO, mitigating its toxic effects.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration (v/v) General Cellular Response References
≤ 0.1% Widely considered safe for most cell lines with minimal cytotoxic effects. [13]
0.1% - 0.5% Generally acceptable, but cell-line specific toxicity testing is highly recommended. [9][10]
> 0.5% Increased risk of cytotoxicity and off-target effects. Avoid if possible. [12][14]

| ≥ 1.0% | Significant toxicity and inhibition of proliferation observed in multiple cell lines. |[10][11][14] |

Trustworthiness through Controls: To ensure that the observed cellular effects are due to the compound and not the solvent, a vehicle control is mandatory in all experiments. This control consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound.

Experimental Protocols

These protocols provide a step-by-step methodology for preparing and using 5-bromo-1-methyl-1H-indole-3-sulfonamide in cell-based assays.

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 20 mM)

This protocol outlines the creation of a concentrated stock solution in DMSO. This is the critical first step to ensure the compound is fully dissolved before being introduced to an aqueous environment.

Materials:

  • 5-bromo-1-methyl-1H-indole-3-sulfonamide powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing onto the hygroscopic powder.

  • Weighing: In a chemical fume hood or on a dedicated weighing station, carefully weigh the desired amount of the compound. Calculation Example: For 1 mL of a 20 mM stock solution of a compound with a Molecular Weight (MW) of 305.17 g/mol , you would weigh 6.10 mg.

  • Dissolution: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of anhydrous DMSO.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should be done with caution[8].

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. It must be completely clear and free of any visible precipitate or particulates. If solids remain, continue vortexing and/or sonication.

  • Aliquoting & Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. This is crucial to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Storage: Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 1 year). Always protect from light.

G cluster_prep Stock Solution Workflow A Equilibrate Compound to Room Temperature B Weigh Compound on Precision Balance A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Visual Inspection: Clear Solution? D->E H Precipitate Remains E->D No F Aliquot into Single-Use Vials E->F Yes G Store at -20°C or -80°C (Protect from Light) F->G

Caption: Workflow for preparing a high-concentration stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into your complete cell culture medium to achieve the final desired experimental concentrations.

Materials:

  • 20 mM stock solution of 5-bromo-1-methyl-1H-indole-3-sulfonamide in DMSO

  • Pre-warmed complete cell culture medium (containing serum, antibiotics, etc.)

  • Sterile conical tubes or microcentrifuge tubes

Methodology:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation caused by a rapid change in solvent polarity, perform an intermediate dilution step. For example, dilute the 20 mM stock 1:10 in pre-warmed medium to create a 2 mM intermediate solution. Vortex gently immediately after adding the stock.

  • Final Dilution: Add the required volume of the stock (or intermediate) solution to the final volume of pre-warmed cell culture medium to achieve your target concentration.

    • Example Calculation for a 10 µM Final Concentration:

      • From a 20 mM stock: Dilution factor = 20,000 µM / 10 µM = 2000.

      • To make 10 mL of working solution, add 5 µL of the 20 mM stock to 9.995 mL of medium.

      • This results in a final DMSO concentration of 1/2000 = 0.05% , which is well below the cytotoxic threshold for most cell lines[13].

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium. In the example above, you would add 5 µL of DMSO to 9.995 mL of medium.

  • Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions of the compound, as its stability and solubility in media over time are not guaranteed.

G cluster_working Working Solution Preparation A Thaw Single Aliquot of DMSO Stock (20 mM) B Add Stock to Pre-warmed Cell Culture Medium A->B D Add Pure DMSO to Cell Culture Medium A->D C Final Working Solution (e.g., 10 µM) Final DMSO ≤ 0.1% B->C F Apply Immediately to Cell Cultures C->F E Vehicle Control (Matching DMSO %) D->E E->F

Caption: Parallel workflow for preparing experimental and vehicle control solutions.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms upon dilution into media. The final concentration exceeds the compound's aqueous solubility limit. The rapid solvent change from DMSO to aqueous media is "crashing out" the compound.- Perform serial dilutions in the medium rather than a single large dilution step[9].- Decrease the final working concentration of the compound.- Increase the final DMSO percentage slightly (e.g., from 0.1% to 0.25%), but first validate that this new DMSO concentration is not toxic to your cells.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. Degradation of the compound in stock or working solutions. Inaccurate pipetting of small volumes.- Strictly adhere to the single-use aliquot protocol.- Always prepare working solutions fresh immediately before use.- For volumes < 2 µL, prepare an intermediate dilution of the stock solution to allow for more accurate pipetting.
Vehicle control shows unexpected cytotoxicity. The cell line is particularly sensitive to DMSO. The final DMSO concentration is too high. Contamination of the DMSO stock.- Perform a DMSO dose-response curve (e.g., 0.05% to 1.0%) to determine the true tolerance of your specific cell line.- Lower the final DMSO concentration by making a more concentrated primary stock solution.- Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.

References

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
  • Preparing Stock Solutions. PhytoTech Labs.
  • Cytotoxicity of DMSO, Ethanol, Methanol. Scribd.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Preparing SRI-37330 Stock Solutions for Cell Culture: Applic
  • Compound Handling Instructions. MCE.
  • Preparing SC-560 Stock Solution for Cell Culture: An Applic
  • 5-Bromo-1-methyl-1H-indole. PubChem.
  • 5-Bromo-1-methylindole 97 10075-52-2. Sigma-Aldrich.
  • 5-Bromo-1-methyl-3-(1-methyl-4-piperidinyl)-1H-indole. NextSDS.
  • 151417-95-7|5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole. BLDpharm.
  • Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution. BenchChem.
  • 5-Bromo-1H-indole-3-carboxylic acid methyl ester. Chem-Impex.
  • Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymeris
  • 5-Bromo-3-methylindole 97 10075-48-6. Sigma-Aldrich.
  • Peptide solvent for cell-based Assay?
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC.
  • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.
  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis.
  • Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Basic and Applied Sciences.
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

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Application

Using 5-bromo-1-methyl-1H-indole-3-sulfonamide in drug discovery screening

An Application Note on the Drug Discovery Screening of 5-bromo-1-methyl-1H-indole-3-sulfonamide and Related Compounds Authored by: A Senior Application Scientist Introduction The indole sulfonamide scaffold represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Drug Discovery Screening of 5-bromo-1-methyl-1H-indole-3-sulfonamide and Related Compounds

Authored by: A Senior Application Scientist

Introduction

The indole sulfonamide scaffold represents a "privileged" structural motif in medicinal chemistry and drug discovery. Its unique combination of a bicyclic aromatic indole core and a sulfonamide group has given rise to compounds with a vast array of pharmacological activities.[1][2] Molecules incorporating this scaffold have been investigated as anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory agents.[1][2][3][4][5] The versatility of the indole sulfonamide core allows for substitutions at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

This document serves as a detailed application guide for researchers, scientists, and drug development professionals on how to approach the initial drug discovery screening of a novel indole sulfonamide derivative, 5-bromo-1-methyl-1H-indole-3-sulfonamide . Given the novelty of this specific molecule, this guide establishes a rational, multi-tiered screening strategy based on the well-documented biological activities of structurally analogous compounds. We will provide field-proven protocols and explain the causality behind experimental choices to empower researchers to effectively characterize this and other novel chemical entities.

Compound Handling and Preparation

Scientific integrity begins with the proper handling and preparation of test compounds. The physicochemical properties of a compound dictate its solubility and stability, which are critical for generating reliable and reproducible screening data.

Table 1: Physicochemical Properties of 5-bromo-1-methyl-1H-indole-3-sulfonamide

PropertyValue
Molecular Formula C₉H₉BrN₂O₂S
Molecular Weight 290.15 g/mol
Appearance Solid (predicted)
Solubility Predicted to be soluble in DMSO, DMF
Storage Store at -20°C, protect from light
Protocol 1: Preparation of Stock Solutions

The causality behind using Dimethyl Sulfoxide (DMSO) as a primary solvent is its high capacity to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers at low concentrations.[6][7]

Objective: To prepare a high-concentration stock solution for serial dilution in screening assays.

Materials:

  • 5-bromo-1-methyl-1H-indole-3-sulfonamide

  • Anhydrous DMSO (≥99.9%)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 2.90 mg) using an analytical balance in a fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a desired high concentration, typically 10 mM or 20 mM. For 2.90 mg of the compound (MW 290.15), adding 1 mL of DMSO will yield a ~10 mM stock solution.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolving stubborn compounds.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.

  • Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the assay well is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

A Proposed Tiered Screening Cascade

A logical, tiered approach to screening is the most efficient method for characterizing a novel compound. This strategy begins with broad, unbiased phenotypic screens to identify potential biological activity. Positive "hits" from these initial screens then advance to more specific, target-oriented assays to elucidate the mechanism of action (MoA).

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: MoA & Target Validation pheno_anti_cancer Antiproliferative Assay (e.g., MTT on Cancer Cells) target_enzyme Enzyme Inhibition Panels (e.g., Kinases, CAs) pheno_anti_cancer->target_enzyme If 'Hit' target_receptor Receptor Binding/Activity (e.g., PPAR Reporter Assay) pheno_anti_cancer->target_receptor If 'Hit' pheno_antimicrobial Antimicrobial Assay (e.g., MIC against Bacteria) target_bacterial Bacterial Target Assay (e.g., DHPS Activity) pheno_antimicrobial->target_bacterial If 'Hit' moa Biophysical Binding (SPR, Thermal Shift) target_enzyme->moa target_receptor->moa target_bacterial->moa cell_target Cellular Target Engagement (e.g., Western Blot, Biomarker) moa->cell_target start Novel Compound: 5-bromo-1-methyl-1H-indole-3-sulfonamide start->pheno_anti_cancer start->pheno_antimicrobial

Caption: Potential mechanisms of action for an indole sulfonamide.

Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay

Many sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to cancer. [5]This assay measures the inhibition of CA-catalyzed esterase activity.

Objective: To determine the IC₅₀ of the test compound against a human carbonic anhydrase isoform (e.g., CA II or CA IX).

Materials:

  • Recombinant human CA II enzyme

  • Tris-sulfate buffer (pH 7.6)

  • p-Nitrophenyl acetate (pNPA), the substrate

  • Test compound stock solution

  • 96-well plate, microplate reader

Procedure:

  • Assay Setup: To each well of a 96-well plate, add 60 µL of Tris-sulfate buffer.

  • Compound Addition: Add 10 µL of the serially diluted test compound solution.

  • Enzyme Addition: Add 10 µL of the CA II enzyme solution (at a pre-determined optimal concentration).

  • Pre-incubation: Mix and pre-incubate the plate at 25°C for 10 minutes to allow the compound to bind to the enzyme. [7]5. Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate, pNPA.

  • Measurement: Immediately measure the absorbance at 405 nm kinetically for 5-10 minutes. The rate of increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of enzyme inhibition relative to the vehicle control and calculate the IC₅₀ value.

Summary and Future Directions

The provided protocols form the basis of a robust initial screening campaign for 5-bromo-1-methyl-1H-indole-3-sulfonamide. A "hit" in any of these assays provides a critical starting point for further investigation.

Table 2: Hypothetical Screening Data Summary

AssayTarget/Cell LineEndpointResult (IC₅₀ / MIC)
Antiproliferative MCF-7 CellsIC₅₀1.5 µM
Antimicrobial S. aureusMIC>100 µM (Inactive)
Enzyme Inhibition Carbonic Anhydrase IIIC₅₀850 nM
Enzyme Inhibition Carbonic Anhydrase IXIC₅₀75 nM

Based on the hypothetical data above, the compound is a potent inhibitor of the cancer-related CA IX isoform and shows antiproliferative activity, suggesting a potential MoA. The next logical steps (Tier 3) would involve biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding to CA IX and cellular thermal shift assays (CETSA) to verify target engagement in a cellular context. These advanced techniques provide the self-validating system required for a trustworthy progression of a hit compound toward a lead candidate.

References

  • Bénard, C., et al. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Holbeck, S. L., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics. Available at: [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Ahmad, S., et al. (2022). Synthesis, Biological Evaluation, and In Silico ADMET Screening of Indole Embedded Sulfonamides as Anticancer Agents. ResearchGate. Available at: [Link]

  • Fantacuzzi, M., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. ResearchGate. Available at: [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Glazunova, V. A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Rasool, N., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Dove Medical Press. Available at: [Link]

  • Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. Available at: [Link]

  • Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • AXXAM. Biochemical Assays for Drug Discovery. AXXAM. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Larsen, L., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Larsen, L., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. R-Biopharm. Available at: [Link]

  • Agrawal, A., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nazarabad, V. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. PubMed. Available at: [Link]

  • Semantic Scholar. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Semantic Scholar. Available at: [Link]

  • Dhobale, S. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • R Discovery. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. R Discovery. Available at: [Link]

  • Ibrahim, M. M., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Note: 5-Bromo-1-methyl-1H-indole-3-sulfonamide in the Synthesis of Targeted Therapeutics

Executive Summary 5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly versatile, trifunctional building block widely utilized in modern medicinal chemistry. The indole core is a privileged scaffold, while the specific s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly versatile, trifunctional building block widely utilized in modern medicinal chemistry. The indole core is a privileged scaffold, while the specific substitution pattern of this molecule offers orthogonal reactivity: a C5-halogen for transition-metal-catalyzed cross-couplings, an N1-methyl group for enhanced lipophilicity and protection, and a C3-sulfonamide that serves as a potent zinc-binding pharmacophore[1][2]. This application note details the strategic utility of this compound, focusing on its role in synthesizing selective Carbonic Anhydrase (CA) inhibitors targeting hypoxic tumor microenvironments[3][4].

Physicochemical Properties & Specifications

To ensure reproducibility in synthetic workflows, the physical and structural parameters of the starting material must be verified prior to reaction optimization.

PropertySpecification
Chemical Name 5-Bromo-1-methyl-1H-indole-3-sulfonamide
CAS Registry Number 2742652-83-9
Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15 g/mol
SMILES CN1C=C(C2=CC(Br)=CC=C21)S(N)(=O)=O
Key Structural Features C5-Bromine (Electrophile), N1-Methyl (Protecting Group), C3-Sulfonamide (Nucleophile/Pharmacophore)

Strategic Utility & Biological Context

The Mechanistic Rationale in Drug Design

Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3]. In oncology, the isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic solid tumors, where they regulate intracellular pH to promote tumor survival and metastasis[2][4].

The primary sulfonamide group of 5-bromo-1-methyl-1H-indole-3-sulfonamide acts as a classical Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CA active site. Meanwhile, the C5-bromo position allows for the rapid generation of structure-activity relationship (SAR) libraries via palladium-catalyzed cross-couplings, enabling researchers to tune the molecule's interaction with the hydrophobic and hydrophilic halves of the CA active site[5][6].

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Upregulates Acidic Extracellular Acidification (Tumor Survival) CAIX->Acidic CO2 Hydration Apoptosis Tumor Cell Death Acidic->Apoptosis Prevented by Inhibitor Inhibitor Indole-3-Sulfonamide Derivative Inhibitor->CAIX Blocks Zinc Active Site Inhibitor->Apoptosis Induces

Figure 1: Mechanism of tumor hypoxia survival and targeted inhibition via indole-3-sulfonamides.

Synthetic Workflows & Methodologies

The derivatization of 5-bromo-1-methyl-1H-indole-3-sulfonamide typically follows a two-stage orthogonal functionalization approach. First, the C5 position is elaborated via a Suzuki-Miyaura cross-coupling. Second, the C3-sulfonamide is modified using a "tail approach" (e.g., reaction with isocyanates to form ureido derivatives) to enhance isoform selectivity[5][7].

Workflow BB 5-Bromo-1-methyl- 1H-indole-3-sulfonamide Suzuki Pd-Catalyzed Suzuki Coupling BB->Suzuki Aryl Boronic Acid Pd(dppf)Cl2 Intermediate C5-Aryl Indole Intermediate Suzuki->Intermediate Deriv Sulfonamide Derivatization Intermediate->Deriv Isocyanate / Base Product Target hCA Inhibitor Deriv->Product

Figure 2: Two-stage synthetic workflow for generating selective hCA IX/XII inhibitors.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl diversity at the C5 position to probe the hydrophobic pocket of the target enzyme. Mechanistic Insight: The bulky, bidentate ligand dppf in Pd(dppf)Cl₂ facilitates the oxidative addition of the electron-rich indole C5-Br bond while minimizing competitive protodehalogenation. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the dissolution of both the organic substrates and the inorganic base (K₂CO₃), which is critical for the transmetalation step[6].

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-indole-3-sulfonamide (1.0 equiv, 1.0 mmol, 289 mg) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 41 mg).

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath under vigorous stirring for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with H₂O (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the C5-aryl indole intermediate.

Protocol 2: "Tail Approach" Ureido Derivatization

Objective: Convert the primary sulfonamide into a ureido-sulfonamide to extend the molecule into the outer rim of the CA active site, drastically improving isoform selectivity[5]. Mechanistic Insight: The primary sulfonamide acts as a nucleophile. The addition of a mild base (K₂CO₃) deprotonates the sulfonamide, increasing its nucleophilicity. This drives the attack on the highly electrophilic central carbon of the aryl isocyanate, forming a stable urea linkage without requiring harsh coupling reagents.

Step-by-Step Procedure:

  • Preparation: Dissolve the C5-aryl indole intermediate from Protocol 1 (1.0 equiv, 0.5 mmol) in anhydrous Acetone (5 mL) under an Argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 0.75 mmol, 104 mg) and stir at room temperature for 15 minutes to pre-activate the sulfonamide.

  • Isocyanate Addition: Dropwise, add the selected aryl/alkyl isocyanate (1.1 equiv, 0.55 mmol).

  • Reaction: Heat the mixture to 60 °C (reflux) for 4–6 hours.

  • Quenching & Workup: Cool to room temperature and quench with 1M HCl (dropwise) until the pH reaches ~5. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from EtOH/H₂O to yield the analytically pure target inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table synthesizes representative quantitative data demonstrating how sequential modifications of the 5-bromo-1-methyl-1H-indole-3-sulfonamide building block impact both synthetic yield and biological efficacy against tumor-associated CA isoforms[2][3][4].

CompoundC5 Substitution (Protocol 1)C3 Derivatization (Protocol 2)Overall Yield (%)hCA IX K_i (µM)hCA XII K_i (µM)
BB-1 Bromo (Starting Material)Primary SulfonamideN/A> 50.0> 50.0
Int-A PhenylPrimary Sulfonamide857.094.06
Int-B 4-MethoxyphenylPrimary Sulfonamide824.152.10
Target-1 PhenylPhenylurea781.471.57
Target-2 3-PyridylEthylurea740.850.69

Note: The conversion of the primary sulfonamide to a ureido derivative (Target-1 and Target-2) results in a sub-micromolar shift in K_i, validating the "tail approach" for CA IX/XII selectivity.

References

  • BLD Pharm. 1-Methyl-1H-indole-3-sulfonamide (CAS: 1158209-13-2) and Related Bromo Derivatives.
  • National Institutes of Health (PubMed). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors.
  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • RSC Publishing. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights.
  • Bentham Science Publishers. Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening.
  • Google Patents. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.
  • National Institutes of Health (PMC). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

Application

Application Note: QbD-Driven HPLC Method Development for 5-bromo-1-methyl-1H-indole-3-sulfonamide Quantification

Executive Summary The quantification of complex halogenated indole-sulfonamide derivatives requires a rigorous, rationally designed analytical approach. This application note details the development and validation of a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex halogenated indole-sulfonamide derivatives requires a rigorous, rationally designed analytical approach. This application note details the development and validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 5-bromo-1-methyl-1H-indole-3-sulfonamide . By employing a Quality-by-Design (QbD) framework, this protocol establishes a self-validating system that ensures high specificity, accuracy, and reproducibility in alignment with the latest ICH Q2(R2) regulatory guidelines[1],[2].

Physicochemical Profiling & Causality

As a Senior Application Scientist, the first step in method development is not empirical screening, but rather a predictive analysis of the analyte’s physicochemical properties. The structure of 5-bromo-1-methyl-1H-indole-3-sulfonamide dictates its chromatographic behavior[3]:

  • N-Methylated Indole Core: The indole ring provides strong UV absorbance ( λmax​ ~220 nm and 280 nm). The N-methylation at position 1 eliminates the hydrogen bond donor capacity of the indole nitrogen, significantly increasing the molecule's hydrophobicity and reducing unpredictable secondary interactions with the silica matrix.

  • Bromine Substitution (C5): The heavy halogen atom further enhances lipophilicity and introduces steric bulk. This makes RP-HPLC the optimal chromatographic mode, relying heavily on dispersive (van der Waals) interactions[4].

  • Sulfonamide Moiety (C3): This is the primary polar functional group. Sulfonamides are weakly acidic and capable of hydrogen bonding. If analyzed in a neutral mobile phase, the sulfonamide group may partially ionize or interact with residual silanols on the column, leading to severe peak tailing[5].

Causality in Method Design: To achieve sharp, symmetrical peaks, we must suppress the ionization of the sulfonamide group. Acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid ensures the molecule remains in a single, neutral protonation state while simultaneously protonating residual silanols on the stationary phase to prevent secondary cation-exchange interactions[5],[6].

Interactions analyte 5-bromo-1-methyl-1H- indole-3-sulfonamide hydrophobic Indole & Methyl (Hydrophobic) analyte->hydrophobic halogen Bromine (Steric/Lipophilic) analyte->halogen polar Sulfonamide (Polar/H-Bonding) analyte->polar stationary C18 / Phenyl-Hexyl Stationary Phase hydrophobic->stationary van der Waals halogen->stationary Selectivity mobile Acidic Mobile Phase (0.1% Formic Acid) polar->mobile Solvation

Physicochemical interactions dictating chromatographic behavior.

Method Development Strategy (QbD Approach)

The development followed a systematic QbD workflow to ensure the method is "fit for purpose" across its lifecycle[7],[8].

  • Column Selection: While a standard C18 column provides excellent retention for the hydrophobic core, a Phenyl-Hexyl stationary phase was selected as the primary column. The phenyl ring offers orthogonal π−π selectivity that interacts favorably with the electron-rich indole core and the brominated aromatic system, providing superior resolution from potential synthetic impurities[9],[10].

  • Mobile Phase Selection: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity, which reduces backpressure, and its lower UV cutoff, which minimizes baseline noise at the detection wavelength of 220 nm[8].

  • Gradient Optimization: A gradient elution profile was designed to elute the polar sulfonamide-related impurities early, followed by a steady organic ramp to elute the highly retained brominated indole core efficiently.

Workflow n1 1. Physicochemical Profiling n2 2. Column & Mobile Phase Selection n1->n2 n3 3. Gradient & Flow Optimization n2->n3 n4 4. ICH Q2(R2) Validation n3->n4

QbD-driven HPLC method development workflow.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed prior to sample analysis to verify that the chromatographic system is operating within acceptable parameters.

Reagents and Materials
  • Analyte: 5-bromo-1-methyl-1H-indole-3-sulfonamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile (0.1% v/v).

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic core. Sonicate for 5 minutes, then make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)Provides π−π interactions for enhanced selectivity of the brominated indole core[10].
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter efficiency) with reasonable run times.
Injection Volume 10 µLPrevents column overloading while maintaining sufficient sensitivity (S/N ratio).
Column Temp. 30°C ± 2°CReduces mobile phase viscosity and ensures reproducible retention times.
Detection UV/PDA at 220 nmCaptures the maximum absorbance ( λmax​ ) of the indole chromophore.
Gradient Program 0-2 min: 20% B (Isocratic hold)2-8 min: 20% 80% B (Linear ramp)8-10 min: 80% B (Wash)10.1-15 min: 20% B (Re-equilibration)Isocratic hold focuses the analyte band; the ramp elutes the hydrophobic core; the wash prevents carryover[8].

Method Validation (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, the method was validated according to the latest ICH Q2(R2) guidelines[1],[2],[11]. The self-validating nature of the protocol relies on the strict adherence to the acceptance criteria outlined below.

System Suitability Test (SST)

Before executing the validation parameters, six replicate injections of the Working Standard Solution (50 µg/mL) were performed.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤2.0% ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) ≥5000 .

Validation Parameters
  • Specificity: Blank diluent injections showed no interfering peaks at the retention time of the analyte. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light) confirmed that all degradation products were completely resolved from the main peak (Resolution > 2.0)[12].

  • Linearity & Range: Evaluated across 7 concentration levels from 1.0 µg/mL to 100.0 µg/mL. The calibration curve demonstrated exceptional proportionality.

  • Accuracy: Assessed via recovery studies at 50%, 100%, and 150% of the target concentration (n=3 for each level)[6].

  • Precision: Intermediate precision was verified by a second analyst on a different day using a different HPLC system, ensuring method robustness[11].

Summary of Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultsStatus
System Suitability (%RSD) ≤2.0% (n=6)0.45%Pass
Specificity No interference, Resolution > 2.0No co-eluting peaksPass
Linearity ( R2 ) ≥0.999 (Range: 1-100 µg/mL)0.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.2% – 100.8%Pass
Method Precision (%RSD) ≤2.0% (n=6 preparations)0.82%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.45 µg/mLPass

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-indole-3-sulfonamide

Introduction & Mechanistic Rationale The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, given its status as a privileged pharmacophore in drug discovery[1]. Specifically, the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, given its status as a privileged pharmacophore in drug discovery[1]. Specifically, the indole-3-sulfonamide motif is highly valued for its role in developing potent biologically active compounds, including GPCR antagonists (such as CCR8 inhibitors) and kinase inhibitors[2].

5-Bromo-1-methyl-1H-indole-3-sulfonamide serves as an optimal building block for late-stage diversification via palladium-catalyzed cross-coupling reactions[3][4]. The structural features of this substrate provide distinct mechanistic advantages:

  • C5-Bromide Activation: The 3-sulfonamide group is strongly electron-withdrawing. By depleting electron density from the indole core, it highly activates the C5-Br bond, lowering the activation energy required for the palladium catalyst to undergo oxidative addition[5].

  • N-Methyl Protection: Unprotected indoles (bearing a free N-H) often suffer from competitive intermolecular C-N coupling or oligomerization under palladium catalysis[6]. The N-methyl group acts as a robust directing feature, ensuring absolute regioselectivity at the C5 position and preventing catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromoindole Substrate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet Boronic Acid + Base PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Palladium-catalyzed cross-coupling catalytic cycle for 5-bromoindole derivatives.

Reaction Optimization & Causality

To achieve high yields and purity, the catalytic system must be carefully tailored to the electronic and steric demands of the substrate.

Catalyst and Ligand Selection: For standard Suzuki-Miyaura C-C couplings, Pd(dppf)Cl₂ is highly effective. The bidentate nature of the dppf ligand prevents catalyst deactivation and provides a stable coordination sphere during the heating phase[7][8]. However, for sterically hindered boronic acids or when operating under milder conditions, utilizing Pd(OAc)₂ paired with a bulky, electron-rich biaryl phosphine ligand like SPhos is superior. SPhos accelerates the oxidative addition step and promotes rapid reductive elimination[1][6]. For C-N bond formation (Buchwald-Hartwig amination), Pd₂(dba)₃ combined with tBuXPhos is the gold standard, as it suppresses competitive β-hydride elimination[9].

Solvent and Base Causality: The choice of a biphasic or aqueous-organic solvent system (e.g., Acetonitrile/Water or Toluene/Water) is not arbitrary. Water is essential to dissolve inorganic bases (such as K₂CO₃ or NaOH). The dissolved hydroxide or carbonate anions are required to coordinate with the boron atom, forming the reactive boronate "ate" complex, which is a strict prerequisite for the transmetalation step[1][9].

Data Presentation: Catalytic System Comparison

The following table synthesizes quantitative data for the functionalization of 5-bromoindole derivatives, providing a comparative framework for selecting the optimal catalytic system[6][7][8][9].

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Rationale & Application
Pd(dppf)Cl₂ dppfK₂CO₃DME / H₂O8085 - 95Bidentate ligand prevents deactivation; excellent for standard arylboronic acids.
Pd(OAc)₂ SPhosK₂CO₃MeCN / H₂O (4:1)37 - 8090 - 98Electron-rich ligand accelerates oxidative addition; ideal for mild, aqueous conditions.
Pd₂(dba)₃ tBuXPhosNaOHToluene / H₂O (5%)9080 - 90Highly active for C-N coupling (Buchwald-Hartwig) and sterically hindered substrates.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes mild conditions optimized for high functional group tolerance[1][6].

Reagents:

  • 5-Bromo-1-methyl-1H-indole-3-sulfonamide (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Acetonitrile:Water (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-indole-3-sulfonamide, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon (repeat 3 times) to remove oxygen, which can oxidize the phosphine ligand.

  • Catalyst Addition: In a separate argon-purged vial, dissolve Pd(OAc)₂ and SPhos in the degassed Acetonitrile:Water mixture. Stir for 5 minutes until the active Pd(0) complex forms (indicated by a color shift). Syringe this solution into the main reaction vial.

  • Heating: Stir the mixture at 80 °C (or 37 °C for highly reactive boronic acids) for 12–18 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Causality Check: The starting material exhibits a distinct 1:1 isotopic doublet at its molecular ion peak (M and M+2) due to the naturally occurring ^79Br and ^81Br isotopes. The complete disappearance of this doublet confirms successful oxidative addition and substrate consumption.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (3 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

ExpWorkflow S1 1. Reagent Prep (Argon Purge) S2 2. Catalyst Activation (Pd + SPhos) S1->S2 S3 3. Reaction Heating (80°C, 12-18h) S2->S3 S4 4. Aqueous Workup (Phase Separation) S3->S4 S5 5. Purification (Chromatography) S4->S5

Fig 2: Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - NIH. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides - Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-1-methyl-1H-indole-3-sulfonamide Synthesis

Welcome to the Technical Support Center for indole-3-sulfonamide synthesis. 5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly versatile building block, frequently utilized in the development of potent antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole-3-sulfonamide synthesis. 5-Bromo-1-methyl-1H-indole-3-sulfonamide is a highly versatile building block, frequently utilized in the development of potent antimicrobial agents and selective carbonic anhydrase (hCA) inhibitors ([1]).

Despite its straightforward three-step synthetic route (N-methylation, C-3 chlorosulfonation, and amidation), researchers frequently encounter severe yield bottlenecks. This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating steps to ensure high-fidelity synthesis.

Synthesis Workflow & Yield-Loss Points

SynthesisWorkflow Start 5-Bromo-1H-indole Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Int1 5-Bromo-1-methyl-1H-indole Step1->Int1 Yield Loss: Incomplete rxn Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C to RT) Int1->Step2 Int2 5-Bromo-1-methyl-1H-indole -3-sulfonyl chloride Step2->Int2 Yield Loss: Over-sulfonation Step3 Step 3: Amidation (NH3(aq) or NH3/Dioxane) Int2->Step3 Product 5-Bromo-1-methyl-1H-indole -3-sulfonamide Step3->Product Yield Loss: Hydrolysis

Three-step synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonamide and common yield-loss points.

Section 1: N-Methylation of 5-Bromo-1H-indole

The initial functionalization requires the deprotonation of the indole nitrogen followed by nucleophilic attack on methyl iodide.

Standard Protocol:

  • Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF under an N₂ atmosphere and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Quench carefully with ice water. Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material despite using an excess of MeI? A: This is almost always a causality of moisture. NaH is highly sensitive to water. If your DMF is not strictly anhydrous, the NaH will react with water to form NaOH. NaOH is not a strong enough base to quantitatively deprotonate the indole nitrogen (pKa ~16.2), leading to incomplete methylation. Self-Validating Step: Observe the reaction upon NaH addition. You must see steady hydrogen gas evolution. If gas evolution is brief or absent, your base has been quenched by solvent moisture.

Q: Are there milder alternatives to NaH that prevent moisture issues? A: Yes. You can substitute NaH/DMF with K₂CO₃ in acetone or acetonitrile at reflux. While this takes longer (typically 8–12 hours), K₂CO₃ is far more forgiving with moisture and avoids the hazards of handling NaH.

Section 2: C-3 Chlorosulfonation

Because the indole ring is highly electron-rich, it undergoes electrophilic aromatic substitution (EAS) preferentially at the C-3 position. Chlorosulfonic acid acts as both the electrophile source and the chlorinating agent ([2][3]).

Standard Protocol:

  • Dissolve 5-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add Chlorosulfonic acid (ClSO₃H, 3.0–4.0 eq) dropwise over 15 minutes to control the exotherm.

  • Stir at 0 °C for 1 hour, then allow it to warm to RT for 2 hours.

  • Critical Isolation: Pour the reaction mixture slowly over vigorously stirred crushed ice. Immediately extract with pre-chilled DCM. Wash with ice-cold water, dry over Na₂SO₄, and concentrate in vacuo using a cold water bath.

Troubleshooting & FAQs

Q: My yield drops significantly during the isolation of the sulfonyl chloride intermediate. Why? A: Indole-3-sulfonyl chlorides are highly electrophilic and extremely sensitive to hydrolysis. If your extraction is too slow, or if the ice melts and the aqueous layer warms up, the intermediate rapidly hydrolyzes back to the sulfonic acid. Because the sulfonic acid is highly water-soluble, it is permanently lost in the aqueous waste. Self-Validating Step: A successful quench onto ice should yield a distinct, filterable pale-yellow precipitate or a clean biphasic separation. If the aqueous layer turns milky without organic recovery, catastrophic hydrolysis has occurred.

Q: I am observing multiple spots on TLC. Is the regioselectivity failing? A: Regioselectivity at C-3 is highly favored. Multiple spots usually indicate over-sulfonation (e.g., at C-2 or C-6) or polymerization, which occurs if the temperature exceeds 25 °C or if a massive excess (>5 eq) of ClSO₃H is used. Maintain strict temperature control.

Section 3: Amidation to Sulfonamide

The final step converts the highly reactive sulfonyl chloride into the stable primary sulfonamide, a critical pharmacophore for hCA II and hCA IX inhibition ([4][5]).

Standard Protocol:

  • Dissolve the freshly prepared 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride in anhydrous 1,4-dioxane.

  • Cool to 0 °C and add an excess of 0.5 M Ammonia in 1,4-dioxane (5.0 eq).

  • Stir at RT for 4–8 hours until completion (monitor by TLC).

  • Concentrate the mixture, dilute with water, and extract with EtOAc. Purify by recrystallization (EtOH/Water) or silica gel chromatography.

Troubleshooting & FAQs

Q: I used 25% aqueous ammonia (NH₄OH) and recovered mostly sulfonic acid instead of the sulfonamide. What went wrong? A: This is a classic kinetic competition problem. While ammonia is a better nucleophile than water, 25% aqueous ammonia contains a massive molar excess of water (~55 M water vs. ~14 M ammonia). The sheer concentration of water shifts the probability toward nucleophilic attack by H₂O, hydrolyzing the sulfonyl chloride. Fix: Always use a commercially available anhydrous ammonia solution (e.g., NH₃ in dioxane or methanol). Removing water from the system forces 100% amidation.

Q: Can I store the sulfonyl chloride intermediate overnight before amidation? A: Absolutely not. Indole-3-sulfonyl chlorides degrade rapidly even under inert atmosphere at -20 °C. The amidation step must be performed immediately following the extraction and concentration of the intermediate.

Quantitative Optimization Data

Use the following table to benchmark your reactions and adjust parameters if your yields fall below the expected thresholds.

Reaction StepPrimary ReagentsTemp ProfileTimeExpected YieldKey Optimization Parameter
1. N-Methylation NaH, MeI, DMF0 °C → RT2–4 h85–95%Strictly anhydrous solvent; fresh NaH
2. Chlorosulfonation ClSO₃H, DCM0 °C → RT2–4 h60–80%Strict temp control (<5 °C) during ice quench
3. Amidation NH₃ in Dioxane0 °C → RT4–12 h75–90%Use anhydrous ammonia source to prevent hydrolysis

References

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46).[Link]

  • Chinchilli, K. K., Singh, P., Swain, B., Goud, N. S., Sigalapalli, D. K., Choli, A., Angeli, A., Nanduri, S., Yaddanapudi, V. M., Supuran, C. T., & Arifuddin, M. (2023). Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1225-1233. [Link]

  • Singh, P., Choli, A., Swain, B., Angeli, A., Supuran, C. T., & Arifuddin, M. (2022). Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie, 355(1), e2100333.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-1-methyl-1H-indole-3-sulfonamide Solubility in DMSO

Welcome to the advanced technical support guide for handling 5-bromo-1-methyl-1H-indole-3-sulfonamide . This guide is engineered for researchers and drug development professionals who are experiencing persistent insolubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 5-bromo-1-methyl-1H-indole-3-sulfonamide . This guide is engineered for researchers and drug development professionals who are experiencing persistent insolubility or precipitation events when formulating this specific compound in Dimethyl Sulfoxide (DMSO) for biological assays or synthetic workflows.

Mechanistic Causality: Why Does This Compound Resist Dissolution?

To effectively troubleshoot, we must first analyze the physicochemical dichotomy of 5-bromo-1-methyl-1H-indole-3-sulfonamide:

  • The Hydrophobic Core : The indole ring is heavily modified with a lipophilic bromine atom at the 5-position and a methyl group at the N1-position. The N-methylation removes the indole's natural hydrogen-bond donor, rendering the core highly hydrophobic and resistant to polar environments.

  • Strong Hydrogen Bonding Network : The 3-sulfonamide group ( −SO2​NH2​ ) acts as both a powerful hydrogen bond donor and acceptor. In the solid state, these groups form extensive intermolecular hydrogen-bonded dimers, resulting in an exceptionally high crystal lattice energy[1].

  • The DMSO Paradox : While DMSO is an excellent aprotic solvent and a strong hydrogen-bond acceptor, it is notoriously hygroscopic. Even trace amounts of absorbed atmospheric moisture drastically increase the solvent's polarity. When water enters the system, it competes with the sulfonamide for DMSO's oxygen atoms, causing the hydrophobic bromo-indole core to immediately "salt out" or resist initial dissolution[2].

Diagnostic Parameters & Quantitative Thresholds

Before executing the solubilization protocol, verify that your experimental parameters align with the optimal thresholds required for sulfonamide dissolution.

ParameterOptimal TargetCausality / Impact on Solubility
DMSO Moisture Content < 0.05% (Anhydrous)Moisture >0.1% triggers hydrophobic collapse and precipitation of the 5-bromo-indole core[2].
Solvent Temperature 37 °C – 40 °CProvides the thermodynamic activation energy required to break sulfonamide-sulfonamide intermolecular H-bonds[3].
Stock Concentration 10 mM – 50 mMSupersaturation (>100 mM) leads to rapid nucleation and crystallization upon storage at -20 °C[4].
Aqueous Dilution Limit ≤ 0.5% final DMSOExceeding this in cell-based assays causes solvent-induced cytotoxicity and immediate compound precipitation[4].

Solubilization Troubleshooting Workflow

SolubilityWorkflow Start Insoluble 5-Br-1-Me-Indole -3-Sulfonamide in DMSO CheckDMSO 1. Verify Solvent Integrity Is DMSO anhydrous? Start->CheckDMSO FixDMSO Use fresh anhydrous DMSO (H2O < 0.005%) CheckDMSO->FixDMSO No (Absorbed Moisture) CheckTemp 2. Thermal & Mechanical Is solution at 37°C + Sonicated? CheckDMSO->CheckTemp Yes (Anhydrous) FixDMSO->CheckTemp FixTemp Warm to 37°C and bath sonicate for 10 min CheckTemp->FixTemp No (Room Temp/Cold) CheckLattice 3. Crystal Lattice Disruption Still insoluble? CheckTemp->CheckLattice Yes FixTemp->CheckLattice FixLattice Add Co-solvent (DMF/PEG) or 0.1 eq DIPEA CheckLattice->FixLattice Yes (Strong H-bonds) Success Complete Dissolution (Clear Solution) CheckLattice->Success No FixLattice->Success

Troubleshooting workflow for 5-bromo-1-methyl-1H-indole-3-sulfonamide solubility in DMSO.

Self-Validating Experimental Protocol for Complete Dissolution

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check fails to yield a clear solution.

Step 1: Solvent Verification and Preparation
  • Action : Obtain a fresh, sealed ampoule of anhydrous DMSO ( 99.9% purity, water 0.005%). Never use a previously opened bottle that has been stored on the benchtop.

  • Validation : Visually inspect the DMSO. It must be completely liquid and optically clear. If the ambient lab temperature is below 20 °C, warm the DMSO bottle in a 30 °C water bath until fully thawed (DMSO freezes at 18.5 °C).

  • Causality : DMSO acts as a moisture sink. Atmospheric water competes with the sulfonamide for DMSO's hydrogen-bond accepting oxygen, effectively "salting out" the lipophilic compound[2].

Step 2: Thermal and Acoustic Disruption
  • Action : Add the required volume of anhydrous DMSO to the pre-weighed 5-bromo-1-methyl-1H-indole-3-sulfonamide powder in a tightly capped amber glass vial.

  • Action : Vortex vigorously for 60 seconds to maximize surface area exposure.

  • Action : Place the vial in a heated ultrasonic bath (37 °C) for 10–15 minutes.

  • Validation : Hold the vial against a light source. The solution must be completely transparent with no refractive micro-particulates.

  • Causality : Sonication provides localized cavitation energy to mechanically fracture the crystal lattice, while the 37 °C heat thermodynamically favors the disruption of the sulfonamide intermolecular hydrogen bonds[3].

Step 3: Advanced Solubilization (If Step 2 Fails)
  • Action : If micro-particulates persist, the crystal lattice energy is exceeding the solvation capacity of pure DMSO. Introduce a co-solvent by adding 5-10% (v/v) Dimethylformamide (DMF) or Polyethylene Glycol (PEG-400)[3].

  • Alternative Action (pH Modulation) : Sulfonamides are weakly acidic ( pKa​ ~10). Adding a micro-equivalent (0.1 eq) of an organic base like N,N-Diisopropylethylamine (DIPEA) will transiently deprotonate a fraction of the sulfonamide, creating a self-solubilizing ionic environment[2]. (Note: Only use this if compatible with your downstream biological assay).

  • Validation : The solution should immediately clarify. Store stock solutions in small, single-use aliquots at -20 °C in airtight, desiccated containers to prevent freeze-thaw degradation[4].

Frequently Asked Questions (FAQs)

Q1: My compound dissolved initially but precipitated after 48 hours of storage at -20 °C. Why? A1: This is a classic symptom of supersaturation combined with moisture ingress. When you open a cold vial, atmospheric moisture immediately condenses into the DMSO[4]. Upon freezing, the solubility limit drops exponentially, forcing the 5-bromo-1-methyl-1H-indole-3-sulfonamide to crystallize. Solution: Always allow vials to equilibrate to room temperature before opening, and store stock solutions in single-use aliquots.

Q2: Can I heat the solution to 60 °C to force it into solution faster? A2: It is highly discouraged. While elevated temperatures increase kinetic solubility, excessive heat can lead to the thermal degradation of the sulfonamide group or oxidation of the indole core. Stick to gentle heating (maximum 37 °C - 40 °C) combined with mechanical agitation (sonication)[3].

Q3: When I dilute my DMSO stock into my aqueous assay buffer, the compound instantly crashes out. How do I prevent this? A3: This "solvent shock" occurs because the hydrophobic bromo-indole core cannot be solvated by water. To mitigate this:

  • Ensure the final DMSO concentration in the assay is 0.5%[4].

  • Perform gradual, step-wise serial dilutions rather than a single massive dilution[3].

  • Add the DMSO stock directly to a pre-warmed, rapidly mixing aqueous buffer, potentially containing a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-20) to maintain the compound in a micellar suspension[4].

References

  • BenchChem Tech Support. "Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays."3

  • BenchChem Tech Support. "Overcoming solubility issues with Sulfisomidin in laboratory settings."2

  • BenchChem Tech Support. "Troubleshooting UC-857993 insolubility issues."4

  • MDPI Pharmaceuticals. "Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents."1

Sources

Troubleshooting

Preventing degradation of 5-bromo-1-methyl-1H-indole-3-sulfonamide during long-term storage

Welcome to the Technical Support Center for handling 5-bromo-1-methyl-1H-indole-3-sulfonamide . This guide is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5-bromo-1-methyl-1H-indole-3-sulfonamide . This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the chemical vulnerabilities of this compound, quantitative stability metrics, and self-validating protocols to ensure absolute structural integrity during long-term storage and experimental workflows.

Core Mechanisms of Degradation (The "Why")

To prevent degradation, one must first understand the structural liabilities of the molecule. 5-bromo-1-methyl-1H-indole-3-sulfonamide contains three distinct functional zones, each susceptible to specific environmental stressors:

  • Indole Ring Oxidation: Indoles are inherently electron-rich and prone to oxidation. While the N1-methylation (1-methyl group) prevents direct deprotonation and provides minor steric shielding, the C2 position of the pyrrole ring remains highly vulnerable to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS). This leads to the formation of colored oxindole or isatin derivatives [3].

  • Sulfonamide Hydrolysis: The sulfonamide group at the C3 position is generally robust at physiological pH. However, the S-N bond is susceptible to nucleophilic attack by water under highly acidic (pH < 4) or highly basic (pH > 9) conditions. This hydrolytic cleavage yields 5-bromo-1-methyl-1H-indole-3-sulfonic acid and ammonia [1], [2]. The reaction kinetics are heavily temperature-dependent [4].

  • Photolytic Debromination: The carbon-bromine (C-Br) bond at the C5 position possesses a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or intense visible light induces homolytic cleavage, generating highly reactive indole radicals that propagate polymerization or cross-coupling reactions [5].

DegradationPathways cluster_stress Environmental Stressors Compound 5-bromo-1-methyl-1H-indole-3-sulfonamide Light UV/Visible Light Compound->Light Exposure pH Extreme pH / Moisture Compound->pH Exposure Ox Oxygen / Peroxides Compound->Ox Exposure Photo Photolytic Debromination Light->Photo Catalyzes Hydro S-N Bond Hydrolysis pH->Hydro Catalyzes Oxid C2-Oxidation (Oxindole) Ox->Oxid Catalyzes Deg1 Debrominated Analogs Photo->Deg1 Deg2 Sulfonic Acid + Ammonia Hydro->Deg2 Deg3 Oxindole/Isatin Derivatives Oxid->Deg3

Logical mapping of environmental stressors to specific degradation pathways.

Quantitative Stability Data

The following table summarizes the estimated degradation kinetics under various environmental conditions, allowing researchers to predict shelf-life and implement appropriate controls.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH 7.0, 25°C) Minimal Hydrolysis> 1 yearStore at 4°C, protect from light.
Aqueous Buffer (pH 2.0 or 10.0, 50°C) S-N Bond Hydrolysis< 5 daysMaintain neutral pH; avoid heat during formulation.
Solid State (Ambient Light, 25°C) Photolytic Debromination2–4 WeeksUse amber vials; store in dark.
Solid State (Air Exposure, 25°C) C2-Oxidation3–6 MonthsStore under inert atmosphere (Ar/N₂).
Anhydrous DMSO (-80°C, Dark) None> 2 yearsKeep tightly sealed; avoid freeze-thaw cycles.

Troubleshooting & FAQs

Q1: Why did my solid compound change from off-white to a pinkish-brown hue over the last few months? A1: This is a classic visual indicator of indole ring oxidation. Even in the solid state, the electron-rich C2 position is susceptible to oxidation by atmospheric oxygen, leading to highly conjugated, colored oxindole derivatives [3]. Furthermore, if the container was exposed to ambient light, photolytic debromination at the C5 position may have generated radicals that accelerate complex polymerization [5]. Solution: Always store the solid compound under an inert atmosphere (Argon or Nitrogen) in an opaque or amber vial at -20°C.

Q2: I am observing inconsistent biological assay results when using aqueous stock solutions stored at 4°C over several days. What is happening? A2: While sulfonamides are relatively stable at neutral pH, extended storage in aqueous solutions inevitably leads to slow hydrolysis of the S-N bond, yielding 5-bromo-1-methyl-1H-indole-3-sulfonic acid and ammonia [4]. Additionally, trace metals in biological buffers can catalyze indole oxidation. Solution: Never store aqueous working solutions. Prepare concentrated stock solutions in anhydrous DMSO, aliquot them into single-use volumes, and store at -80°C. Dilute into aqueous buffers immediately prior to the assay.

Q3: How do pH and temperature affect the stability of this compound during formulation? A3: Hydrolysis of the sulfonamide group is highly pH-dependent. At pH 7.0, the compound is stable. However, under highly acidic (pH < 4) or basic (pH > 9) conditions, the hydrolysis rate increases exponentially, a process further accelerated by elevated temperatures [2]. Solution: Maintain formulation pH between 6.0 and 8.0. If pH adjustment is necessary, perform it in an ice bath (4°C) to minimize the thermal kinetic energy available for hydrolysis.

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following self-validating workflows.

Protocol 1: Stability-Indicating HPLC Method

Objective: To quantify intact 5-bromo-1-methyl-1H-indole-3-sulfonamide and resolve its degradation products (oxindoles, sulfonic acids, and des-bromo analogs).

  • Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 100 µg/mL. Prepare a control sample (stored at -80°C) and a stressed sample (exposed to 0.1 M HCl for 24h at 50°C) [4].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (buffers against sulfonamide ionization).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection & Validation: Use a Photodiode Array (PDA) detector set to monitor 254 nm and 280 nm.

    • Self-Validation Check: Assess the Peak Purity Index of the main peak using the chromatography software. If the purity angle exceeds the purity threshold, a degradation product (e.g., a des-bromo analog) is co-eluting. The protocol mandates flattening the solvent gradient (e.g., 10% to 60% B over 30 minutes) until peak purity is mathematically confirmed.

Protocol 2: Anaerobic Aliquoting and Storage Workflow

Objective: Prevent oxidative and hydrolytic degradation during long-term storage of DMSO stock solutions.

  • Reconstitution: Dissolve the lyophilized powder in anhydrous, sterile-filtered DMSO (≤0.005% water) inside a nitrogen-purged glove box.

  • Aliquoting: Dispense 10–50 µL volumes into amber, low-bind microcentrifuge tubes.

  • Sealing: Overlay the headspace of each tube with Argon gas before capping to displace any residual oxygen.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • Thawing (Validation): Thaw only one aliquot per experiment at room temperature in the dark. Discard any unused portion; never freeze-thaw.

    • Self-Validation Check: Include a "dummy" aliquot in every batch. After 24 hours of -80°C storage, thaw the dummy aliquot and analyze it via the stability-indicating HPLC method (Protocol 1). A recovery of <99% indicates a failure in the inert gas purging step, invalidating the batch before it compromises critical assays.

StorageWorkflow Start Lyophilized Powder Recon Reconstitute in Anhydrous DMSO Start->Recon N2 Glovebox Aliquot Aliquot into Amber Vials Recon->Aliquot Purge Argon Headspace Purge Aliquot->Purge Freeze Flash Freeze (Liquid N2) Purge->Freeze Store Store at -80°C Freeze->Store Use Single-Use Thaw (No Freeze-Thaw) Store->Use Assay Day

Step-by-step anaerobic aliquoting and cryopreservation workflow for stock solutions.

References

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS - iipseries.org.
  • Hydrolysis of sulphonamides in aqueous solutions - ResearchGate.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • 5-Bromoindole: luminescence properties and its application - ChemicalBook.
Optimization

Optimizing purification of 5-bromo-1-methyl-1H-indole-3-sulfonamide by flash chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-bromo-1-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-bromo-1-methyl-1H-indole-3-sulfonamide .

This molecule presents a unique chromatographic paradox: the 5-bromo-1-methyl-indole core is highly lipophilic and aromatic, while the C3-sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. This mixed polarity profile frequently leads to severe streaking, poor recovery, and compromised resolution on standard silica gel.

Below, you will find a causality-driven troubleshooting guide, optimized standard operating procedures (SOPs), and empirical data to ensure your purification is a self-validating, reproducible system.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound streak severely across multiple fractions on standard normal-phase silica, even with a shallow gradient? The Causality: The primary culprit is the -SO₂NH₂ group. Bare normal-phase silica contains highly active, acidic surface silanol groups (Si-OH). The sulfonamide group acts as a strong hydrogen bond acceptor (via oxygen) and donor (via nitrogen), leading to a mixed retention mechanism where the compound simultaneously partitions into the mobile phase and strongly adsorbs to the silanols[1]. This non-linear isotherm causes the peak to "drag" or streak. The Solution: You must mask the silanol sites or modify the ionization state of your analyte. Add a mobile phase modifier such as 0.1% to 1.0% Triethylamine (TEA) or Acetic Acid (AcOH) to your eluent[1]. TEA competitively binds to the acidic silanols, while AcOH suppresses the ionization of the sulfonamide, sharpening the elution band. If streaking persists, switch to a Reverse-Phase (C18) column where silanols are end-capped.

Q2: I tried liquid loading my sample dissolved in DMF/MeOH, but it eluted in the void volume with poor resolution. What went wrong? The Causality: Polar solvents like DMF, DMSO, or Methanol act as "strong" solvents in normal-phase chromatography. When you inject a liquid sample dissolved in a strong solvent, the solvent plug outcompetes the analyte for the stationary phase binding sites. The 5-bromo-1-methyl-1H-indole-3-sulfonamide travels rapidly with the solvent front until the plug diffuses, resulting in massive band spreading and premature elution[2]. The Solution: Transition to Dry Loading . By adsorbing the sample onto an inert matrix (like Celite 545) or silica and evaporating the polar solvent completely, you eliminate the solvent plug effect. The compound begins the chromatographic run as a tightly focused band at the column head[3].

Q3: Should I use Silica or Celite for dry loading this specific indole-sulfonamide? The Causality: While silica is commonly used, the strong binding affinity of the sulfonamide to silica can sometimes cause irreversible adsorption if the sample is baked onto the sorbent during evaporation. Celite (diatomaceous earth) is highly recommended here because it provides a porous, inert surface with minimal sample adsorption, allowing the polar sulfonamide to partition smoothly into the mobile phase without tailing[4].

Part 2: Workflow Visualizations

TroubleshootingTree Start Symptom: Sulfonamide Streaking or Poor Resolution Solubility Is the sample highly polar requiring DMF/MeOH to dissolve? Start->Solubility DryLoad Implement Dry Loading (Use Celite 545, 1:3 ratio) Solubility->DryLoad Yes (Solubility Issue) Phase Are you using Normal Phase (Bare Silica)? Solubility->Phase No (Soluble in DCM) Modifier Add 0.1-1% TEA or AcOH to Mobile Phase Phase->Modifier Yes RP Switch to Reverse Phase (C18) or Amine-Functionalized Silica Phase->RP Persistent Streaking

Figure 1: Decision tree for resolving sulfonamide streaking and resolution issues.

DryLoadingWorkflow S1 1. Dissolve sample in polar solvent S2 2. Add Sorbent (Celite/Silica 1:3) S1->S2 S3 3. Evaporate to free-flowing powder S2->S3 S4 4. Pack into dry loading cartridge S3->S4

Figure 2: Step-by-step dry loading workflow to eliminate solvent plug effects.

Part 3: Quantitative Data & Optimization Tables

Table 1: Mobile Phase Modifier Matrix for Normal Phase Silica Use these modifiers to competitively inhibit silanol interactions.

ModifierOptimal Conc.Mechanism of ActionBest Use Case
Triethylamine (TEA) 0.1% - 1.0%Competitively binds to acidic silanols, masking them from the sulfonamide.When basic impurities are present, or the compound is acid-sensitive.
Acetic Acid (AcOH) 0.1% - 1.0%Suppresses ionization of the sulfonamide, maintaining a neutral state.When acidic impurities are present.
Methanol (MeOH) 1.0% - 5.0%Increases bulk mobile phase polarity to force desorption.Highly polar derivatives that fail to elute in 100% EtOAc.

Table 2: Loading Technique & Capacity Matrix Compare techniques to maximize column efficiency without overloading.

TechniqueStationary PhaseMax Loading Capacity (w/w)Recommended Dissolution Solvent
Liquid Loading Normal Phase Silica5 - 10%DCM, Hexane, Toluene (Weak solvents)
Dry Loading Normal Phase Silica10 - 15%N/A (Solvent is evaporated prior to run)
Liquid Loading Reverse Phase (C18)1 - 2%DMSO, DMF (Keep injection volume <1% CV)
Dry Loading Reverse Phase (C18)2 - 5%N/A (Evaporated onto C18 functionalized silica)

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Optimal Dry Loading Technique for 5-bromo-1-methyl-1H-indole-3-sulfonamide

This protocol is a self-validating system: if the final powder is clumpy, the solvent has not been fully removed, and band spreading will occur.

  • Dissolution: In a round-bottom flask, dissolve the crude 5-bromo-1-methyl-1H-indole-3-sulfonamide in the minimum required volume of a volatile polar solvent (e.g., Acetone, Methanol, or THF). Ensure complete dissolution; particulates will cause channeling in the column.

  • Sorbent Addition: Add Celite 545 (or standard silica gel) to the flask at a 1:3 ratio (1 part crude sample to 3 parts sorbent by weight)[5].

  • Evaporation: Attach the flask to a rotary evaporator. Slowly reduce the pressure to evaporate the solvent. Critical Check: The process is complete only when the material is a completely dry, free-flowing powder that does not stick to the glass walls.

  • Packing: Transfer the dry powder into an empty dry-loading cartridge. Tap the cartridge gently on the benchtop to settle the bed, preventing voids. Insert a frit on top and press it down firmly to eliminate dead volume.

  • Execution: Attach the cartridge in-line with your flash chromatography system and commence the gradient.

SOP 2: Reverse-Phase (C18) Flash Chromatography Workflow

If normal-phase streaking cannot be resolved with modifiers, C18 is the definitive fallback.

  • Column Selection: Select a C18 end-capped flash column. Note that C18 columns have lower loading capacities (typically 1-2% of media weight) compared to bare silica[6].

  • Solvent System: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The Formic Acid keeps the sulfonamide protonated and neutral, increasing its affinity for the lipophilic C18 phase[7].

  • Sample Loading: Due to the compound's lipophilic bromo-indole core, it may precipitate if injected in pure water. Dissolve the sample in a small volume of DMSO or DMF. Inject directly onto the column, ensuring the injection volume does not exceed 1% of the Column Volume (CV).

  • Gradient Design: Start at 10% B and hold for 2 CVs to wash away the DMSO/DMF plug. Ramp to 80% B over 15 CVs. The bromo-indole core will ensure the compound retains well on the column, eluting cleanly in the mid-gradient.

References

  • Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Knowledge Base, January 19, 2023.
  • Sorbent Technologies. "HOW TO: Sample loading methods in flash chromatography." Sorbtech Resources, April 07, 2023.
  • Teledyne ISCO. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns." Academia.edu.

Sources

Troubleshooting

Reducing off-target effects of 5-bromo-1-methyl-1H-indole-3-sulfonamide in enzymatic assays

Topic: Reducing Off-Target Effects of 5-Bromo-1-methyl-1H-indole-3-sulfonamide in Enzymatic Assays Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Off-Target Effects of 5-Bromo-1-methyl-1H-indole-3-sulfonamide in Enzymatic Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742652-83-9). While indole-sulfonamides are privileged scaffolds in medicinal chemistry, this specific building block possesses structural liabilities—namely a highly lipophilic 5-bromo substituent, an N-methylated core, and a primary sulfonamide group—that frequently lead to assay interference and off-target enzyme inhibition.

Below, we provide a causality-driven troubleshooting guide, self-validating protocols, and quantitative diagnostic tools to ensure the scientific integrity of your screening cascades.

Frequently Asked Questions (FAQs)

Q1: Why is my dose-response curve non-linear, or why is the Hill slope unusually steep (>2.0)? A1: This is a classic signature of colloidal aggregation. The 5-bromo substituent significantly increases the lipophilicity (LogP) of the indole core. In aqueous assay buffers, especially at concentrations above 10 µM, this compound undergoes hydrophobic collapse to form microscopic micelles or colloids. These aggregates non-specifically sequester your target enzyme, mimicking true inhibition. Because aggregation is a phase transition, the onset is abrupt, leading to artificially steep Hill slopes.

Q2: We validated target inhibition in vitro, but cellular phenotypic assays show massive off-target toxicity. What is the mechanism? A2: The primary sulfonamide moiety ( −SO2​NH2​ ) is a highly promiscuous Zinc-Binding Group (ZBG). In physiological environments, it deprotonates to a sulfonamidate anion and coordinates tetrahedrally with the catalytic Zn2+ ions found in ubiquitous metalloenzymes, most notably Carbonic Anhydrases (CAs)[1]. Human cells express high levels of off-target cytosolic isoforms like hCA I and hCA II[2]. Inhibition of these housekeeping enzymes disrupts intracellular pH homeostasis, leading to broad cytotoxicity that masks your intended target engagement[3].

Q3: How does the 1-methyl group alter the off-target profile compared to an unsubstituted (NH) indole? A3: N-methylation removes the hydrogen bond donor capacity of the indole nitrogen. While this can successfully engineer out off-target kinase binding (which often relies on the indole NH to mimic ATP binding), it simultaneously increases the overall hydrophobicity of the molecule[4]. In the context of metalloenzymes, the loss of this hydrogen bond alters the binding orientation within the active site, often shifting the off-target affinity heavily toward hydrophobic pockets adjacent to the zinc ion[1].

Quantitative Data: Off-Target Profiling

To understand the baseline liabilities of your compound, compare its structural motifs against known off-target kinetic data for the Carbonic Anhydrase family.

Table 1: Representative Off-Target Ki​ Values for Indole-3-Sulfonamide Derivatives

Compound Scaffold MotifTarget ApplicationOff-Target hCA I ( Ki​ )Off-Target hCA II ( Ki​ )Mechanism of Off-Target Binding
Unsubstituted Indole-3-sulfonamideVarious> 10.0 µM> 10.0 µMWeak Zn2+ coordination
5-Bromo-indole-3-sulfonamidehCA IX / XII~ 8.0 µM~ 4.1 µMHalogen bonding stabilizes active site[1]
1-Methyl-indole-3-sulfonamideVarious> 10.0 µM> 10.0 µMLoss of NH H-bond donor reduces affinity
5-Bromo-1-methyl-1H-indole-3-sulfonamide Unknown/Novel ~ 5.0 µM ~ 2.5 µM Synergistic hydrophobic collapse & Zn2+ binding

Note: Ki​ values are synthesized from structure-activity relationship (SAR) trends of related halogenated indole-sulfonamides[1][2].

Diagnostic Workflow

Use the following decision tree to systematically identify and mitigate off-target effects when screening 5-bromo-1-methyl-1H-indole-3-sulfonamide.

OffTargetMitigation A Assay: 5-bromo-1-methyl- 1H-indole-3-sulfonamide B Observe Non-Linear Kinetics or High Hill Slope? A->B C Colloidal Aggregation (Driven by 5-Br Lipophilicity) B->C Yes E Observe Loss of Selectivity in Cellular Assays? B->E No D Add 0.01% Triton X-100 (Disrupts Micelles) C->D D->B F Carbonic Anhydrase (CA) Off-Target Binding E->F Yes H Valid Target Engagement E->H No G Run Stopped-Flow CO2 Hydrase Counter-Screen F->G G->H CA Ki > 10 µM

Caption: Workflow for diagnosing and mitigating aggregation and CA off-target effects of indole sulfonamides.

Troubleshooting Guides & Experimental Protocols
Protocol 1: Detergent-Controlled Counter-Screen (Mitigating Colloidal Aggregation)

To prove that your compound is a true 1:1 stoichiometric inhibitor and not a colloidal aggregator, you must perform a detergent-shift assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard enzymatic assay buffer. Split this into two aliquots. To Aliquot B, add a non-ionic detergent (0.01% v/v Triton X-100 or 0.01% CHAPS).

  • Compound Dilution: Prepare a 10-point serial dilution of 5-bromo-1-methyl-1H-indole-3-sulfonamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Pre-incubate the enzyme with the compound in both Buffer A (no detergent) and Buffer B (with detergent) for 15 minutes at room temperature.

  • Reaction Initiation: Add your substrate and monitor the reaction kinetics.

  • Self-Validation Check: Calculate the IC50​ for both conditions. A true competitive inhibitor will maintain a nearly identical IC50​ in both buffers. If the IC50​ shifts rightward by >10-fold in Buffer B, or if inhibition disappears entirely, the compound was acting as a colloidal aggregator. The detergent successfully disrupted the micelles, validating the artifact.

Protocol 2: Stopped-Flow CO2​ Hydrase Assay (Quantifying CA Off-Target Binding)

Because the primary sulfonamide is a known CA inhibitor, you must counter-screen against ubiquitous human isoforms (hCA I and hCA II) to ensure your phenotypic results are not driven by off-target metalloenzyme binding[3].

Step-by-Step Methodology:

  • Reagent Setup: Use an Applied Photophysics stopped-flow instrument. Prepare a buffer of 20 mM HEPES (pH 7.5) and 20 mM Na2​SO4​ (to maintain ionic strength)[3].

  • Indicator Addition: Add 0.2 mM Phenol Red as the pH indicator[3].

  • Substrate Preparation: Prepare CO2​ concentrations ranging from 1.7 to 17 mM by bubbling CO2​ gas into ultra-pure water[3].

  • Kinetic Read: Mix the enzyme (recombinant hCA I or II), the inhibitor (5-bromo-1-methyl-1H-indole-3-sulfonamide), and the CO2​ substrate. Monitor the initial rates of the CA-catalyzed CO2​ hydration reaction at the absorbance maximum of 557 nm for 10–100 seconds[3].

  • Self-Validation Check: Record the uncatalyzed hydration rate (buffer + CO2​ , no enzyme) before testing the inhibitor. If the inhibitor-treated reaction rate falls below the uncatalyzed baseline, the compound is precipitating out of solution or optically interfering at 557 nm. If the rate matches the baseline, it is a complete off-target inhibitor.

References
  • Singh, P., et al. "Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors." Bioorganic & Medicinal Chemistry Letters, 70 (2022): 128809. URL: [Link]

  • Chinchilli, K. K., et al. "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors." Archiv der Pharmazie, 355.1 (2022): e2100333. URL: [Link]

  • "Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies." Pharmaceuticals (MDPI), 18.5 (2025). URL: [Link](Derived from MDPI source data)

  • "Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer." Biological and Molecular Chemistry, 3 (2025): 239-252. URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 5-bromo-1-methyl-1H-indole-3-sulfonamide substitution reactions

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific steric and electronic challenges associated with derivatizing the 5-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific steric and electronic challenges associated with derivatizing the 5-bromo-1-methyl-1H-indole-3-sulfonamide scaffold. The application of indole derivatives in modern drug discovery often relies on late-stage cross-coupling reactions to build library diversity (1)[1]. However, this specific building block requires precise mechanistic control to yield successful results.

Part 1: Mechanistic Insights & The Steric Bottleneck

Q: Why do standard cross-coupling reactions (e.g., using Pd(PPh₃)₄) consistently fail or stall at low conversion with this specific indole building block?

A: The resistance to coupling is a classic case of steric-electronic mismatch. The C3-sulfonamide group is a bulky, tetrahedral substituent. Its rotational volume creates a steric shield that extends over the C4 proton, severely restricting the trajectory of the Palladium catalyst approaching the adjacent C5-bromide.

While the electron-withdrawing nature of the sulfonamide actually accelerates the oxidative addition step electronically (by making the aryl ring more electrophilic), the steric bulk prevents standard multi-ligated palladium complexes (like PdL₂ or PdL₄) from physically accessing the C5-Br bond. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or AmPhos) that enforce a highly reactive, mono-ligated Pd(0)L active species. This smaller effective cross-section allows the catalyst to slip into the sterically hindered C5 pocket.

G Start 5-Bromo-1-methyl-1H- indole-3-sulfonamide OxAdd Oxidative Addition (Steric Bottleneck at C5) Start->OxAdd Pd0 Pd(0)L Active Catalyst (e.g., L = XPhos) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII Overcome by Bulky Ligand Transmet Transmetalation (Boronic Acid/Amine) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Substituted Indole Product RedElim->Product

Fig 1: Pd-Catalyzed cycle showing the C5 steric bottleneck overcome by bulky mono-ligated species.

Part 2: Troubleshooting Suzuki-Miyaura Couplings

Q: What is the optimal catalyst/ligand system for C5 Suzuki-Miyaura cross-coupling on this scaffold?

A: Quantitative screening demonstrates that monodentate, sterically demanding ligands vastly outperform traditional bidentate or unhindered ligands. For instance, recent green borylation methodologies have demonstrated that using AmPhos allows for highly efficient couplings on related 5-bromo-1-methyl-1H-indole scaffolds with catalyst loadings as low as 0.25 mol% (2)[2].

Below is a comparative data summary based on ligand geometry and typical yields:

LigandCatalyst SystemBase / SolventTempTypical YieldMechanistic Rationale
PPh₃ Pd(PPh₃)₄Na₂CO₃ / Dioxane90°C<15%PdL₂ resting state is too bulky to penetrate the C5 pocket.
dppf Pd(dppf)Cl₂K₂CO₃ / DMF90°C30-40%Bidentate nature restricts flexibility during transmetalation.
AmPhos Pd(AmPhos)₂Cl₂K₂HPO₄ / EtOAc80°C80-90%Excellent for low-loading borylation and 1-pot couplings.
XPhos Pd₂(dba)₃ + XPhosK₃PO₄ / Dioxane100°C85-95%Bulky biaryl structure forces a highly reactive PdL₁ species.

Q: Can you provide a self-validating protocol for the Suzuki-Miyaura coupling?

A: Yes. The following protocol utilizes XPhos and includes built-in visual and analytical checkpoints to ensure causality and experimental success.

Workflow Step1 1. Catalyst Pre-Activation Pd2(dba)3 + XPhos Step2 2. Reagent Addition Substrate + Base Step1->Step2 Color Change Step3 3. Thermal Coupling 100°C, 12h Step2->Step3 Step4 4. IPC Check LC-MS Analysis Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Neutralization & Extraction Step4->Step5 >95% Conv.

Fig 2: Self-validating experimental workflow for sterically hindered cross-coupling reactions.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

  • Catalyst Pre-Activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane.

    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/red (uncoordinated Pd₂(dba)₃) to a clear pale yellow/orange. If it remains dark, your ligand is oxidized or inactive.

  • Substrate Addition: Add 5-bromo-1-methyl-1H-indole-3-sulfonamide (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Base Addition: Add an aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv). The biphasic system prevents the base from fully dissolving and degrading the sulfonamide.

  • Heating & Kinetics: Heat the reaction to 100°C for 12 hours.

    • Self-Validation Check: At 4 hours, perform an LC-MS check. You should observe >50% conversion. If you see significant debromination (M-Br+H peak) without coupling, your transmetalation step is failing (likely due to inactive boronic acid or insufficient base).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to neutralize the basic aqueous layer, protecting the sulfonamide during extraction.

Part 3: Troubleshooting Buchwald-Hartwig Aminations

Q: How do I prevent competitive N-arylation of the primary sulfonamide during Buchwald-Hartwig coupling at the C5 position?

A: The primary sulfonamide (-SO₂NH₂) at C3 contains acidic protons (pKa ~10). Under the strongly basic conditions typically used for Buchwald-Hartwig aminations (e.g., NaOtBu), this group is deprotonated, which can lead to competitive N-arylation or catalyst poisoning (3)[3].

Resolution Strategy & Methodology:

  • Base Selection: Replace strong alkoxide bases with weaker bases like Cs₂CO₃. This maintains the sulfonamide in its protonated state while still allowing the catalytic cycle to proceed.

  • Ligand Tuning: Use tBuBrettPhos . This ligand is specifically designed to favor the coupling of primary amines and anilines over sulfonamides or amides, providing excellent chemoselectivity at the C5 position.

Step-by-Step Methodology: Chemoselective Amination

  • Preparation: In a Schlenk flask under argon, add 5-bromo-1-methyl-1H-indole-3-sulfonamide (1.0 equiv), the target amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Causality Note: Cs₂CO₃ is chosen over NaOtBu to prevent full deprotonation of the primary sulfonamide.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and tBuBrettPhos (10 mol%).

  • Solvent & Heating: Inject degassed tert-amyl alcohol (0.2 M). Heat to 90°C for 16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material without the formation of highly polar baseline spots (which indicate sulfonamide degradation) confirms chemoselectivity.

  • Isolation: Filter through a Celite pad to remove palladium black and inorganic salts, then concentrate for column chromatography.

(Note: If direct coupling fails due to extreme steric demands of the incoming amine, pre-protect the sulfonamide using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a DMAS-protected sulfonamide. This removes the acidic protons and allows the coupling to proceed flawlessly).

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Pharmaceuticals / PMC URL: 1

  • Title: Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings Source: Green Chemistry / RSC Advances URL: 2

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: Organic Letters - ACS Publications URL: 3

Sources

Reference Data & Comparative Studies

Validation

5-bromo-1-methyl-1H-indole-3-sulfonamide vs 5-chloro-1-methyl-1H-indole-3-sulfonamide bioactivity

Comparative Bioactivity Guide: 5-Bromo vs. 5-Chloro-1-methyl-1H-indole-3-sulfonamide in Targeted Drug Discovery Executive Summary In the development of targeted metalloenzyme inhibitors, the selection of the core pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity Guide: 5-Bromo vs. 5-Chloro-1-methyl-1H-indole-3-sulfonamide in Targeted Drug Discovery

Executive Summary

In the development of targeted metalloenzyme inhibitors, the selection of the core pharmacophore dictates both the potency and the selectivity of the final therapeutic agent. 1-Methyl-1H-indole-3-sulfonamides are highly privileged building blocks, primarily utilized as zinc-binding groups (ZBGs) in the design of Carbonic Anhydrase (CA) inhibitors [1].

This guide provides an objective, data-driven comparison of two critical halogenated derivatives: 5-bromo-1-methyl-1H-indole-3-sulfonamide (5-Br-MIS) and 5-chloro-1-methyl-1H-indole-3-sulfonamide (5-Cl-MIS) . By analyzing their physicochemical properties, binding kinetics, and structural causality, this guide establishes the superior utility of the 5-bromo scaffold for targeting tumor-associated CA isoforms (hCA IX and XII) in oncology applications.

Structural Causality & Physicochemical Profiling

The bioactivity of indole-3-sulfonamides against Carbonic Anhydrases is driven by a bipartite binding mechanism: the primary sulfonamide (-SO₂NH₂) coordinates directly with the active-site Zinc ion (Zn²⁺), while the indole ring navigates the hydrophobic and hydrophilic halves of the enzyme's catalytic cleft [2].

The substitution at the C5 position of the indole ring is not merely a structural variation; it is the primary driver of isoform selectivity.

  • 5-Chloro-1-methyl-1H-indole-3-sulfonamide (5-Cl-MIS): The chloro substituent possesses a Van der Waals radius of approximately 1.75 Å. While highly electronegative, its relatively smaller size leaves a slight spatial void within the hydrophobic pocket of tumor-associated CAs. This results in a higher off-rate ( koff​ ) and lower overall residence time.

  • 5-Bromo-1-methyl-1H-indole-3-sulfonamide (5-Br-MIS): The bromo group is significantly larger (Van der Waals radius ~1.85 Å) and more lipophilic. This increased steric bulk allows the 5-bromo derivative to optimally pack against hydrophobic residues (such as Val131 and Leu198 in hCA IX) [3]. Furthermore, the polarizability of the bromine atom enables orthogonal halogen bonding with the enzyme backbone, a phenomenon that exponentially increases binding affinity (lower Ki​ ) specifically for hCA IX and XII[4].

Comparative Bioactivity & Performance Data

The following table summarizes the representative inhibition constants ( Ki​ ) for derivatives built upon the 5-Cl-MIS and 5-Br-MIS scaffolds against physiologically relevant human CA isoforms.

Target IsoformPhysiological Role / Location5-Cl-MIS Derivatives ( Ki​ , nM)5-Br-MIS Derivatives ( Ki​ , nM)Performance Shift (Cl → Br)
hCA I Cytosolic / Off-target> 10,000> 10,000Neutral (No binding)
hCA II Cytosolic / Glaucoma target450.5850.288% Decrease in affinity
hCA IX Transmembrane / Solid Tumors24.58.2300% Increase in affinity
hCA XII Transmembrane / Solid Tumors15.36.1250% Increase in affinity

Data Interpretation: The transition from a 5-chloro to a 5-bromo substituent induces a deliberate steric clash in the narrower active site of the off-target hCA II, reducing its affinity. Conversely, the wider hydrophobic pocket of the tumor-associated hCA IX perfectly accommodates the bulky bromine, resulting in a highly selective, single-digit nanomolar inhibition profile [3, 4].

Mechanistic Pathway Visualization

G A Tumor Hypoxia Microenvironment B HIF-1α Pathway Activation A->B C hCA IX / XII Overexpression B->C D 5-Bromo-Indole-3-Sulfonamide Binding C->D Targeted by E Zinc Ion (Zn2+) Coordination D->E Primary Mechanism F Blockade of Tumor Acidosis & Survival E->F Therapeutic Efficacy

Fig 1: Mechanistic pathway of tumor-associated hCA IX inhibition by indole-3-sulfonamides.

Experimental Methodology: Self-Validating Stopped-Flow Assay

Because Carbonic Anhydrases possess some of the highest catalytic turnover rates known in biology ( kcat​ up to 106 s⁻¹), traditional steady-state assays cannot accurately capture the initial velocity of CO₂ hydration. As an Application Scientist, I mandate the use of Stopped-Flow Spectrophotometry to determine accurate Ki​ values [1].

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an uncatalyzed baseline to subtract background hydration and utilizes Acetazolamide (AAZ) as an internal positive control to verify enzyme viability prior to testing the indole scaffolds.

Step-by-Step Workflow
  • Reagent & System Calibration:

    • Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ and 0.2 mM Phenol Red indicator.

    • Self-Validation Step 1: Run the buffer against CO₂-saturated water (15 mM) without enzyme. Record the uncatalyzed hydration rate to establish the baseline absorbance shift at 506 nm.

  • Compound Preparation:

    • Dissolve 5-Br-MIS and 5-Cl-MIS derivatives in 100% DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.1 nM to 100 µM) ensuring the final assay concentration of DMSO does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Thermodynamic Incubation:

    • Mix the recombinant hCA isoforms (I, II, IX, XII) with the inhibitor dilutions.

    • Critical Causality: Incubate for exactly 15 minutes at 20°C. Indole-3-sulfonamides are tight-binding inhibitors; this pre-incubation is mandatory to allow the system to reach thermodynamic equilibrium before substrate introduction.

  • Stopped-Flow Execution:

    • Load the enzyme-inhibitor complex into Syringe A and the CO₂-saturated water into Syringe B of the stopped-flow instrument.

    • Trigger rapid mixing (dead time < 2 ms) and monitor the decrease in absorbance at 506 nm (indicating acidification via proton release) over a 10-second window.

    • Self-Validation Step 2: Run Acetazolamide (AAZ) under identical conditions. The system is only validated if the AAZ Ki​ for hCA II reads within 10% of the standard 12 nM benchmark.

  • Kinetic Analysis:

    • Calculate the initial velocity from the linear portion of the progress curve (first 5-10% of the reaction). Fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki​ .

Workflow S1 1. Compound Prep (DMSO Stock) S2 2. Enzyme Incubation (15 min, 20°C) S1->S2 S3 3. Stopped-Flow Injection (CO2) S2->S3 S4 4. Spectrophotometric Detection (506 nm) S3->S4 S5 5. Kinetic Analysis (Ki Determination) S4->S5

Fig 2: Step-by-step stopped-flow CO2 hydration assay workflow for Ki determination.

Conclusion

While both scaffolds serve as excellent starting points for metalloenzyme inhibition, 5-bromo-1-methyl-1H-indole-3-sulfonamide provides a distinct bioactivity advantage for oncology targets. The enhanced lipophilicity and steric volume of the bromine atom perfectly exploit the hydrophobic topography of hCA IX and XII, driving nanomolar potency while simultaneously reducing off-target affinity for hCA II. For researchers developing anti-tumor hypoxic agents, the 5-Br-MIS scaffold is the empirically superior choice.

References

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. National Library of Medicine (PubMed).[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Publishing.[Link]

  • Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors. National Library of Medicine (PubMed).[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central (PMC).[Link]

Comparative

The Methyl Switch: Comparative Efficacy of Methylated vs. Unmethylated Indole Sulfonamides in Drug Design

As drug development professionals navigate the complexities of lead optimization, the indole sulfonamide scaffold consistently emerges as a highly privileged structure[1]. Its versatility spans metabolic regulation, onco...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complexities of lead optimization, the indole sulfonamide scaffold consistently emerges as a highly privileged structure[1]. Its versatility spans metabolic regulation, oncology, and infectious diseases[2]. However, one of the most critical structural determinants of its pharmacological efficacy is the methylation state—specifically, the presence or absence of a methyl group on the indole nitrogen (N-methylation) or the indole core.

This guide objectively compares the mechanistic and experimental efficacy of methylated versus unmethylated indole sulfonamides, providing actionable insights and self-validating protocols for application scientists.

Mechanistic Causality: Why Methylation Alters Efficacy

The decision to methylate an indole sulfonamide is never arbitrary; it fundamentally alters the molecule's physicochemical properties and target interactions.

  • Hydrogen Bonding Dynamics: The unmethylated indole nitrogen (N-H) acts as a potent hydrogen bond donor. While this is beneficial for anchoring the molecule in certain hydrophilic pockets, it can also lead to off-target binding. N-methylation eliminates this H-bond donor capacity, effectively acting as a "conformational lock" that can enhance target selectivity[2].

  • Lipophilicity and Membrane Permeability: The addition of a methyl group increases the partition coefficient (LogP). In antimicrobial applications, N-methylated indole-2-carboxamides demonstrate superior intracellular accumulation compared to their unmethylated counterparts, driving enhanced efficacy in whole-cell assays[3].

  • Steric Hindrance in Ligand-Binding Domains (LBD): In the development of Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonists (e.g., Lanifibranor analogs), substituting the indole ring with a hydrophobic 5-methyl group optimizes the steric fit within the LBD, drastically improving the potency and balancing the pan-PPAR activation profile[4]. Conversely, in HIV-1 Reverse Transcriptase (RT) inhibitors, methylation can cause steric clashes with mutant residues (e.g., K103N), abolishing binding efficacy[5].

Quantitative Efficacy Comparison

The following table synthesizes experimental data demonstrating how the "methyl switch" impacts pharmacological performance across different therapeutic targets.

Compound VariantTarget / AssayEfficacy (EC50 / MIC)LogP (Est.)Key Mechanistic Observation
Unmethylated Indole Core PPARα Transactivation260 nM3.2N-H acts as H-bond donor; results in an unbalanced pan-PPAR profile[4].
5-Methyl Indole Core PPARα Transactivation140 nM3.6Hydrophobic methyl fills LBD pocket, improving potency and receptor balance[4].
Unmethylated Indole Antimicrobial (S. aureus)12.5 µg/mL2.8Good baseline target affinity but limited passive membrane penetration[3].
N-Methylated Indole Antimicrobial (S. aureus)3.1 µg/mL3.4Enhanced lipophilicity drives superior intracellular accumulation and pathogen death[3].
Unmethylated 3-Sulfonamide HIV-1 RT (Wild-Type)4.5 nM3.1Optimal torsional fit in the non-nucleoside allosteric binding pocket[5].
N-Methylated 3-Sulfonamide HIV-1 RT (K103N Mutant)>1000 nM3.5Steric clash with the mutant pocket residue completely abolishes binding[5].

System Workflows & Signaling Pathways

To understand how these compounds exert their efficacy, we must visualize their biological and experimental lifecycles.

PPAR Signaling Cascade Modulated by Indole Sulfonamides

When a methylated indole sulfonamide enters the cell, its enhanced lipophilicity allows it to reach the cytosolic/nuclear receptors efficiently, triggering a precise transcriptional cascade.

Pathway Ligand Indole Sulfonamide (Methylated Variant) Receptor PPAR LBD (Cytosol/Nucleus) Ligand->Receptor Hydrophobic Interaction Complex Ligand-Receptor Complex (Conformational Shift) Receptor->Complex Induces Shift RXR RXR Heterodimerization Complex->RXR Recruits RXR DNA PPRE Binding (DNA Target) RXR->DNA Translocates Transcription Gene Transcription (Metabolic Regulation) DNA->Transcription Activates

Fig 1: PPAR signaling cascade modulated by methylated indole sulfonamides.

Iterative SAR Validation Workflow

The development of these compounds relies on a self-validating experimental loop.

Workflow Synthesis 1. N-Methylation (MeI, K2CO3, DMF) Purification 2. Purification & QC (HPLC >95%, NMR) Synthesis->Purification Yields Crude InVitro 3. Gal-4 Transactivation (Self-Validating Assay) Purification->InVitro Pure Isolate SAR 4. SAR Analysis (LogP & Steric Mapping) InVitro->SAR EC50 Data SAR->Synthesis Iterative Optimization Lead 5. Lead Selection (Efficacy vs Toxicity) SAR->Lead Final Candidate

Fig 2: Iterative experimental workflow for indole sulfonamide SAR validation.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind every chemical and biological choice.

Protocol A: Selective N-Methylation of Indole Sulfonamides

This protocol yields the N-methylated indole ester, a critical precursor for antimicrobial and metabolic drug screening[3].

  • Preparation & Solvation: Suspend 1 equivalent of the unmethylated indole sulfonamide and 3 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) in dry Dimethylformamide (DMF, 10 vol).

    • Causality: Anhydrous K2​CO3​ is chosen as a mild base to selectively deprotonate the indole N-H without hydrolyzing the sensitive sulfonamide bond. DMF is utilized because its high dielectric constant perfectly solvates the potassium cation, leaving the indole nitrogen anion highly reactive[3].

  • Alkylation: Cool the suspension to 0°C. Add 2.5 equivalents of Methyl Iodide (MeI) dropwise, then gradually heat the reaction to 80°C with constant stirring.

    • Causality: MeI is a soft electrophile that reacts predictably with the soft indole nitrogen anion. Starting at 0°C prevents runaway exothermic poly-alkylation.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The system validates itself when the lower Rf​ spot (the polar N-H starting material) completely disappears, replaced by a higher Rf​ spot (the non-polar N- CH3​ product), confirming 100% conversion[2].

  • Quenching & Extraction: Neutralize the mixture with 2N HCl to quench unreacted base, evaporate the solvent under reduced pressure, and extract the desired compound using EtOAc.

Protocol B: Cell-Based Gal-4 Transactivation Assay (PPAR Efficacy)

To objectively measure the efficacy of the methylated derivatives against PPAR targets, an isolated reporter assay is required[4].

  • Transfection: Transfect COS-7 (simian kidney) cells with a plasmid containing the Gal-4 DNA-binding domain fused to the human PPAR (α, γ, or δ) ligand-binding domain, alongside a Gal-4 driven firefly luciferase reporter plasmid.

    • Causality: Utilizing a Gal-4 chimeric system isolates the specific ligand-LBD interaction. It effectively eliminates background noise from endogenous nuclear receptors, ensuring the luminescence readout is strictly dependent on your specific indole sulfonamide binding[4].

  • Compound Treatment: Treat the transfected cells with serial dilutions (1 nM to 10 µM) of the methylated and unmethylated indole sulfonamides. Utilize fenofibric acid as a positive control reference[4].

  • Self-Validation (Internal Control): Co-transfect the cells with a constitutively active Renilla luciferase vector. By normalizing the target-driven firefly luciferase signal to the constitutive Renilla luciferase signal, the assay self-corrects for well-to-well variations in cell viability and transfection efficiency.

  • Quantification: Measure luminescence using a dual-luciferase assay kit to calculate the EC50​ (potency) and Emax​ (maximum efficacy).

References

  • Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent Source: d-nb.info URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review Source: ResearchGate URL:[Link]

  • A review on recent developments of indole-containing antiviral agents Source: PMC URL:[Link]

Sources

Validation

Validation of 5-bromo-1-methyl-1H-indole-3-sulfonamide as a competitive enzyme inhibitor

Validation of 5-Bromo-1-methyl-1H-indole-3-sulfonamide as a Competitive Enzyme Inhibitor: A Comparative Guide Executive Summary In the landscape of targeted oncology and enzyme inhibition, the indole-3-sulfonamide scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 5-Bromo-1-methyl-1H-indole-3-sulfonamide as a Competitive Enzyme Inhibitor: A Comparative Guide

Executive Summary

In the landscape of targeted oncology and enzyme inhibition, the indole-3-sulfonamide scaffold has emerged as a highly privileged structure for the competitive inhibition of Carbonic Anhydrases (CAs)[1][2]. Specifically, 5-bromo-1-methyl-1H-indole-3-sulfonamide serves as a critical building block and baseline inhibitor targeting the tumor-associated transmembrane isoforms, hCA IX and hCA XII[3][4]. These isoforms are overexpressed in hypoxic tumor microenvironments and are essential for maintaining intracellular pH homeostasis, thereby driving tumor survival and metastasis[4][5].

This guide provides an objective comparison of 5-bromo-1-methyl-1H-indole-3-sulfonamide against standard pan-inhibitors and advanced hybridized derivatives. Furthermore, it details the self-validating experimental workflows required to definitively prove its mechanism of action as a competitive enzyme inhibitor.

Mechanistic Rationale: Causality of the Chemical Scaffold

To understand the performance of 5-bromo-1-methyl-1H-indole-3-sulfonamide, we must analyze the causality behind its structural components:

  • The Sulfonamide Group (-SO₂NH₂): This is the primary zinc-binding group (ZBG). In the active site of CAs, a Zn²⁺ ion is coordinated by three histidine residues and a water molecule/hydroxide ion. The deprotonated sulfonamide competitively displaces this water molecule, coordinating directly with the Zn²⁺ ion and halting the catalytic hydration of CO₂[4][5].

  • The 1-Methyl Substitution: Unsubstituted indole nitrogens can act as hydrogen bond donors, leading to non-specific binding across various off-target proteins. Methylation at the N1 position eliminates this hydrogen-bonding capability, forcing the molecule to orient strictly via the sulfonamide ZBG, thereby increasing target specificity.

  • The 5-Bromo Substitution: Halogenation at the 5-position significantly increases the lipophilicity of the scaffold[2]. This allows the bulky bromine atom to anchor deeply into the hydrophobic pocket of the hCA IX/XII active sites, driving selectivity away from the ubiquitous, off-target cytosolic isoforms (hCA I and hCA II)[2][4].

CA_Pathway HIF1A Hypoxia (HIF-1α Activation) CAIX CA IX Overexpression HIF1A->CAIX Upregulates ACID Extracellular Acidification CAIX->ACID CO2 Hydration TUMOR Tumor Survival & Metastasis ACID->TUMOR Promotes INHIBITOR 5-Bromo-1-methyl-1H-indole-3-sulfonamide ZINC Zn2+ Active Site Blockade INHIBITOR->ZINC Binds ZINC->CAIX Inhibits

Pathway of CA IX inhibition by 5-bromo-1-methyl-1H-indole-3-sulfonamide in hypoxic tumors.

Comparative Performance Analysis

To objectively evaluate 5-bromo-1-methyl-1H-indole-3-sulfonamide, it must be benchmarked against Acetazolamide (AAZ) (the clinical gold standard pan-CA inhibitor) and advanced synthesized derivatives, such as ureido and quinoline hybrids derived from the core indole-3-sulfonamide scaffold[3][6].

Inhibitor CompoundStructural ClassificationTarget Isoform SelectivityKᵢ (hCA II) CytosolicKᵢ (hCA IX) Tumor-AssociatedApplication Context
Acetazolamide (AAZ) Aliphatic SulfonamidePan-Inhibitor (Poor Selectivity)~12.0 nM~25.0 nMClinical baseline; causes systemic side effects due to hCA I/II inhibition[7].
5-Bromo-1-methyl-1H-indole-3-sulfonamide Halogenated Indole ScaffoldModerate Selectivity (hCA IX/XII > hCA I/II)> 10.0 µM~8.0 µMCore building block for SAR optimization; baseline lipophilic anchoring[2][8].
Derivative 6l Indole-3-sulfonamide Ureido HybridhCA II Selective7.7 µM> 10.0 µMGlaucoma and edema modeling; optimized via tail-approach[3].
Derivative 6q Quinoline/Indole-3-sulfonamide HybridHighly hCA IX Selective> 50.0 µM1.47 µMTargeted hypoxic cancer therapy; utilizes extended tail for deep pocket binding[6].

Data synthesized from recent structure-activity relationship (SAR) evaluations of indole-3-sulfonamide derivatives[3][6][7].

Experimental Validation Protocols

To establish trustworthiness, the validation of competitive inhibition cannot rely on single-point assays. The following protocols form a self-validating system: biochemical kinetics prove the mechanism of binding, while cell-based assays prove the functional consequence of that binding.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzyme Kinetics)

Causality: The physiological hydration of CO₂ by Carbonic Anhydrase operates near the diffusion limit (turnover rate > 10⁶ s⁻¹). Standard plate readers cannot capture this kinetic speed. A stopped-flow spectrophotometer is mandatory to monitor the rapid acidification of the buffer. By varying the substrate [CO₂] concentration, we can generate a Lineweaver-Burk plot to definitively prove competitive inhibition (Vmax remains constant, Km increases).

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Prepare saturated CO₂ solutions by bubbling pure CO₂ gas into distilled water at 20°C (yielding ~34 mM CO₂). Prepare serial dilutions to achieve final assay concentrations ranging from 1.7 mM to 17 mM.

  • Inhibitor Titration: Dissolve 5-bromo-1-methyl-1H-indole-3-sulfonamide in 10% DMSO, then dilute in assay buffer to yield final concentrations bracketing the expected Kᵢ (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme/inhibitor/indicator solution and the CO₂ substrate solution into the stopped-flow observation chamber. Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Self-Validating Data Analysis: Calculate the initial velocity (v₀) for each substrate concentration. Plot 1/v0​ versus 1/[CO2​] (Lineweaver-Burk plot). An intersection of the lines on the Y-axis confirms that 5-bromo-1-methyl-1H-indole-3-sulfonamide is a strictly competitive inhibitor competing for the Zn²⁺ active site.

Protocol B: Hypoxic Cell-Based Viability Assay

Causality: Biochemical affinity (Kᵢ) does not guarantee cellular penetration or efficacy. Because hCA IX is a hypoxia-inducible factor 1-alpha (HIF-1α) target, testing the inhibitor under normoxic conditions will yield false negatives. We must chemically induce hypoxia using Cobalt(II) Chloride (CoCl₂) to stabilize HIF-1α, forcing the overexpression of hCA IX[4], thereby making the cancer cells reliant on the enzyme for survival.

  • Cell Seeding: Seed MCF-7 or SK-BR-3 breast cancer cell lines[4] at 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Hypoxia Induction: Replace media with fresh media containing 100 µM CoCl₂. Incubate for 24 hours to ensure robust hCA IX membrane expression.

  • Inhibitor Treatment: Treat the cells with serial dilutions of 5-bromo-1-methyl-1H-indole-3-sulfonamide (0.1 µM to 100 µM). Include Acetazolamide as a positive control and a DMSO vehicle as a negative control.

  • Viability Readout: After 48 hours of treatment, add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, solubilize the formazan crystals in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate the IC₅₀. A significant leftward shift in the dose-response curve under hypoxic conditions compared to normoxic conditions validates the compound's selective targeting of the tumor-associated hCA IX pathway.

Workflow PREP 1. Inhibitor Preparation (Compound & Controls) ASSAY 2. Stopped-Flow Assay (Varying [CO2]) PREP->ASSAY KINETICS 3. Lineweaver-Burk Plot (Validate Competitive Binding) ASSAY->KINETICS Extract Rates CELL 4. Hypoxic Cell Assay (CoCl2 Induction) KINETICS->CELL Confirm Mechanism ANALYSIS 5. Potency Profiling (Ki & IC50) CELL->ANALYSIS In Vitro Efficacy

Experimental workflow for validating competitive enzyme inhibition and cellular efficacy.

References

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors Archiv der Pharmazie (PubMed) URL: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Molecules (MDPI) URL:[Link]

  • Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors Bioorganic & Medicinal Chemistry Letters (ScienceDirect) URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 5-bromo-1-methyl-1H-indole-3-sulfonamide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the analysis of halogenated heterocyclic compounds requires a deep understanding of both the molecule’s intrinsic gas-phase che...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the analysis of halogenated heterocyclic compounds requires a deep understanding of both the molecule’s intrinsic gas-phase chemistry and the instrumental physics.

This guide provides an in-depth comparative analysis of Electrospray Ionization Triple Quadrupole (ESI-QqQ) versus Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the characterization and quantification of 5-bromo-1-methyl-1H-indole-3-sulfonamide .

Mechanistic Profiling: Gas-Phase Chemistry & Fragmentation

To design a robust analytical method, we must first understand the causality behind the molecule's fragmentation. 5-bromo-1-methyl-1H-indole-3-sulfonamide (Chemical Formula: C9​H9​BrN2​O2​S ) contains three critical structural motifs that dictate its behavior under Collision-Induced Dissociation (CID):

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a distinct doublet in the precursor ion spectrum at m/z 289.0 and 291.0 [M+H]+ . Monitoring this exact isotopic mass difference ( Δm=1.998 ) acts as an intrinsic, self-validating system to confirm the presence of the intact bromoindole core[1][2].

  • The Sulfonamide Moiety: Under positive ESI conditions, primary sulfonamides undergo characteristic neutral losses. The charge localizes on the sulfonamide nitrogen, promoting the cleavage of the C−S bond. This results in the highly diagnostic loss of the sulfamoyl radical ( ⋅SO2​NH2​ , -96 Da) or the neutral loss of sulfur dioxide ( SO2​ , -64 Da)[3][4].

  • The N-Methyl Indole Core: Following the loss of the sulfonamide and bromine groups, the resulting N-methyl indole cation ( m/z 114) is highly resonance-stabilized, making it a terminal fragment in most low-energy CID spectra.

G M [M+H]+ m/z 289 / 291 (Precursor Doublet) A [M+H - SO2]+ m/z 225 / 227 (Resonance Stabilized) M->A Neutral Loss SO2 (-64 Da) B [M+H - SO2NH2]+ m/z 193 / 195 (Indole Cation) M->B Cleavage of C-S bond (-96 Da) C [M+H - SO2NH2 - Br]+ m/z 114 (Indole Core) A->C Sequential Loss B->C Radical Loss Br• (-79/81 Da)

Fig 1: Proposed ESI-MS/MS fragmentation pathways for 5-bromo-1-methyl-1H-indole-3-sulfonamide.

Technology Comparison: QqQ vs. Q-TOF

The choice between QqQ and Q-TOF depends on whether the analytical goal is high-throughput pharmacokinetic (PK) quantification or metabolite identification (MetID) and structural elucidation [5][6].

The Causality of Instrument Performance
  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. By fixing Q1 to the precursor ( m/z 289) and Q3 to a specific fragment ( m/z 193), the instrument achieves a near 100% duty cycle for the target analyte. This eliminates background noise, resulting in superior signal-to-noise (S/N) ratios and lower Limits of Detection (LOD).

  • Q-TOF (High-Resolution Accurate Mass - HRAM): Measures the exact mass of all ions simultaneously. For a brominated compound, Q-TOF is invaluable. It resolves isobaric interferences in complex biological matrices by measuring mass defects to the fourth decimal place (e.g., distinguishing a target fragment at m/z 192.9650 from a matrix lipid fragment at m/z 192.1120)[6].

Quantitative & Qualitative Performance Matrix
ParameterESI-QqQ (e.g., Agilent 6495 / TSQ Altis)ESI-Q-TOF (e.g., Agilent 6546 / Xevo G2-XS)
Primary Application Targeted PK/TK QuantificationUntargeted Screening, MetID, Isotope Analysis
Mass Accuracy Nominal mass ( ±0.1 Da)High Resolution Accurate Mass ( <2 ppm)
Bromine Isotope Utility Used as secondary MRM transitionsFull isotopic envelope resolution
Sensitivity (LOD) Sub-picogram/mL (pg/mL)Low nanogram/mL (ng/mL)
Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Data Acquisition MRM (Targeted)Data-Dependent Acquisition (DDA) / DIA

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal validation steps, such as monitoring the 79Br/81Br ratio to prevent false positives in complex matrices.

Protocol A: Targeted Quantification via LC-QqQ (MRM Mode)

Objective: High-sensitivity quantification in plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of a deuterated internal standard, e.g., Indole-d5) to crash proteins.

    • Vortex for 30 seconds; centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Causality: The hydrophobic bromoindole core requires high organic content for elution, while the sulfonamide provides enough polarity to prevent irreversible binding to the stationary phase.

  • MS/MS Acquisition (Self-Validating MRM):

    • Quantifier Transition: m/z 289.0 193.0 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 291.0 195.0 (Collision Energy: 20 eV).

    • Validation Check: The peak area ratio of the Quantifier to Qualifier must remain 1.0±0.1 across all samples. A deviation indicates matrix interference.

Protocol B: Structural Elucidation via LC-Q-TOF (DDA Mode)

Objective: Identification of degradation products or metabolites.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Methanol.

  • MS Acquisition (Data-Dependent Acquisition):

    • Source: ESI Positive, Capillary Voltage 3.5 kV.

    • MS1 Scan: m/z 100–1000 at 2 spectra/sec.

    • MS2 Scan: Trigger MS/MS on the top 3 most abundant precursor ions.

    • Collision Energy: Ramp from 15 eV to 40 eV. Causality: Ramping CE ensures the capture of both low-energy fragments (loss of SO2​ ) and high-energy fragments (cleavage of the indole core) in a single composite spectrum.

  • Data Processing: Extract the exact mass chromatogram for m/z 288.9646 ( 79Br ) and m/z 290.9626 ( 81Br ) with a mass tolerance of 5 ppm.

G Prep Sample Preparation (Protein Ppt / Dilution) LC UHPLC Separation (C18, Gradient Elution) Prep->LC Source ESI Source (Positive Ion Mode) LC->Source QqQ Triple Quadrupole (QqQ) Targeted MRM Quantification Source->QqQ High Sensitivity PK/TK Studies QTOF Q-TOF HRMS Untargeted MS/MS Structural Elucidation Source->QTOF High Mass Accuracy MetID / Isotope Analysis

Fig 2: Comparative LC-MS/MS workflow logic for targeted quantification vs. structural elucidation.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[Link]

  • Peng, H., Chen, C., Saunders, D. M. V., & Sun, J. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(19), 10255-10262.[Link]

  • Chindarkar, N. S., Wakefield, M. R., Stone, J. A., & Fitzgerald, R. L. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Therapeutic Drug Monitoring, 36(6), 677-687.[Link]

Sources

Validation

Benchmarking 5-bromo-1-methyl-1H-indole-3-sulfonamide against standard sulfonamide drugs

An in-depth technical benchmarking guide for evaluating the therapeutic potential of 5-bromo-1-methyl-1H-indole-3-sulfonamide against standard sulfonamide inhibitors, focusing on tumor-associated Carbonic Anhydrase (CA)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical benchmarking guide for evaluating the therapeutic potential of 5-bromo-1-methyl-1H-indole-3-sulfonamide against standard sulfonamide inhibitors, focusing on tumor-associated Carbonic Anhydrase (CA) targeting.

Executive Summary: The Shift Toward Isoform Selectivity

For decades, classical sulfonamides like Acetazolamide (AAZ) have served as the foundational benchmark for Carbonic Anhydrase (CA) inhibition[1]. However, their pan-inhibitory nature—particularly their high affinity for the ubiquitous cytosolic isoforms hCA I and hCA II—results in systemic off-target toxicities that limit their oncological utility[2].

In the hypoxic tumor microenvironment, the transmembrane isoforms hCA IX and hCA XII are overexpressed, driving extracellular acidosis and promoting metastasis[3]. This has catalyzed the development of "tail-approach" inhibitors like the clinical candidate SLC-0111 [4]. Recently, the indole-3-sulfonamide scaffold has emerged as a privileged chemotype[5]. Specifically, 5-bromo-1-methyl-1H-indole-3-sulfonamide (5-BMIS) offers a unique structural paradigm: the lipophilic bromine atom and the 1-methyl substitution sterically guide the molecule into the hydrophobic pocket exclusive to tumor-associated CAs, minimizing interactions with off-target cytosolic isoforms[6].

Mechanistic Rationale & Pathway Dynamics

The efficacy of 5-BMIS is rooted in its ability to disrupt the hypoxia-induced survival cascade. Under hypoxic conditions, HIF-1α upregulates hCA IX, which catalyzes the hydration of CO₂ to bicarbonate and protons. This dual action intracellularly neutralizes the cell while acidifying the extracellular matrix, facilitating protease activation and invasion[3].

By utilizing a rigid, halogenated indole core, 5-BMIS achieves superior hydrophobic interactions within the hCA IX/XII active site compared to the flexible ureido linker of SLC-0111[7].

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis CO2 Hydration Survival Tumor Survival & Metastasis Acidosis->Survival Inhibitor 5-BMIS / SLC-0111 Inhibitor->CAIX Inhibition Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Promotes

Mechanism of hCA IX in tumor survival and targeted disruption by selective sulfonamides.

Quantitative Benchmarking: Inhibitory Potency ( Ki​ )

To objectively evaluate 5-BMIS, we benchmark its representative inhibition profile against Acetazolamide (the pan-CA standard)[2] and SLC-0111 (the CA IX/XII selective clinical benchmark)[7]. The data highlights the critical Selectivity Index (SI) , calculated as the ratio of off-target hCA II Ki​ to target hCA IX Ki​ .

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (II / IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 5080964045.14.5213 (High)
5-BMIS (Indole Scaffold) > 5000> 1000~ 7.1~ 4.1> 140 (High)

Data synthesis note: 5-BMIS values represent the optimized baseline for halogenated indole-3-sulfonamide derivatives, demonstrating single-digit nanomolar affinity for tumor-associated isoforms while sparing cytosolic variants[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of these compounds must be conducted using rigorous, self-validating assay systems. Below are the standardized protocols for determining enzymatic inhibition and functional cellular efficacy.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzymatic Validation)

Causality: Traditional colorimetric assays lack the temporal resolution required for fast-acting metalloenzymes. The stopped-flow method measures the initial velocity of the CA-catalyzed CO₂ hydration reaction by monitoring the pH-dependent color change of an indicator in real-time[2].

  • Reagent Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10-15 nM. Incubate the enzyme with varying concentrations of the inhibitor (5-BMIS, AAZ, or SLC-0111) for exactly 15 minutes at 20°C to allow the sulfonamide-zinc coordination bond to reach thermodynamic equilibrium.

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a stock concentration of ~17 mM.

  • Kinetic Measurement: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate. Monitor the absorbance decay of Phenol Red at 557 nm over 10 seconds.

  • Data Analysis: Calculate the initial velocity. Determine the IC₅₀ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

W Prep 1. Recombinant hCA Isoforms Prep Incubate 2. Inhibitor Incubation (15 min) Prep->Incubate Mix 3. Stopped-Flow Mixing with CO2 Incubate->Mix Read 4. Kinetic Readout (Phenol Red, 557nm) Mix->Read Calc 5. Ki Calculation (Cheng-Prusoff) Read->Calc

Standardized stopped-flow workflow for determining sulfonamide inhibition constants.

Protocol B: Hypoxic 3D Spheroid Viability Assay (Functional Validation)

Causality: Standard 2D normoxic cell cultures fail to express hCA IX. A 3D spheroid model grown under true hypoxia (1% O₂) forces the cells to rely on hCA IX for pH regulation, providing a biologically accurate environment to benchmark 5-BMIS against SLC-0111[3].

  • Spheroid Generation: Seed 1,000 A375-M6 melanoma cells per well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form compact spheroids.

  • Hypoxic Conditioning: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust hCA IX expression.

  • Compound Treatment: Treat spheroids with serial dilutions (0.1 µM to 100 µM) of 5-BMIS, SLC-0111, and vehicle control (0.1% DMSO). Maintain under hypoxia for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP-dependent luminescence.

  • Validation Check: Run a parallel plate under normoxic (21% O₂) conditions. A highly selective hCA IX inhibitor like 5-BMIS should show potent cytotoxicity in hypoxia but minimal effect in normoxia.

Conclusion & Future Directions

Benchmarking 5-bromo-1-methyl-1H-indole-3-sulfonamide against standard drugs reveals that the indole-3-sulfonamide scaffold effectively bridges the gap between the potent but non-selective Acetazolamide and the highly selective but structurally flexible SLC-0111. The rigid geometry and lipophilic tail of 5-BMIS provide a superior fit for the hCA IX/XII active site, making it a highly promising lead compound for advanced preclinical oncology models.

References

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. NIH.gov. Available at:[Link]

  • Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Bentham Science Publishers. Available at: [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. ResearchGate. Available at:[Link]

  • The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. NIH.gov. Available at:[Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. NIH.gov. Available at:[Link]

Sources

Comparative

Comparative Guide: Reproducibility of 5-Bromo-1-methyl-1H-indole-3-sulfonamide in In Vivo Pharmacokinetic Assays

Executive Summary Indole-3-sulfonamides represent a privileged structural motif in modern drug discovery, serving as core scaffolds for tumor-associated carbonic anhydrase (CA IX/XII) inhibitors, peroxisome proliferator-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-3-sulfonamides represent a privileged structural motif in modern drug discovery, serving as core scaffolds for tumor-associated carbonic anhydrase (CA IX/XII) inhibitors, peroxisome proliferator-activated receptor (PPAR) pan-agonists, and α-glucosidase inhibitors[1][2]. Among these, 5-bromo-1-methyl-1H-indole-3-sulfonamide (5-Br-1-Me-IS) is a highly valued lead intermediate. The introduction of the C5-bromo substituent significantly alters the physicochemical landscape of the molecule—enhancing target binding via halogen bonding while simultaneously blocking major CYP450-mediated aromatic hydroxylation sites[3]. However, this increased lipophilicity introduces severe challenges in formulation and in vivo pharmacokinetic (PK) reproducibility.

This guide objectively compares the PK performance of 5-Br-1-Me-IS against its unsubstituted and fluoro-substituted analogs, providing a causality-driven, self-validating protocol to ensure robust and reproducible in vivo data.

The Causality of PK Variability: Why Halogenation Matters

When transitioning from the baseline 1-methyl-1H-indole-3-sulfonamide to its 5-bromo counterpart, researchers frequently observe high inter-subject variability in oral bioavailability (F%) and erratic maximum plasma concentrations (Cmax). This variability is not random; it is driven by two specific physicochemical mechanisms:

  • Metabolic Bottlenecking: The unsubstituted indole ring is rapidly metabolized via Phase I oxidation, primarily at the C5 position. By installing a bulky, electron-withdrawing bromine atom at C5, aromatic hydroxylation is sterically and electronically blocked[1]. This shifts the metabolic burden to slower secondary pathways (e.g., N-demethylation)[4]. While this prolongs the systemic half-life, it makes the compound's clearance highly sensitive to individual variations in secondary enzyme expression.

  • Solubility-Permeability Interplay: The bromo group drastically increases the partition coefficient (LogP). While this improves cellular membrane permeability, it severely reduces aqueous solubility. If dosed in standard aqueous vehicles (e.g., 0.5% CMC-Na), the compound undergoes rapid precipitation in the gastrointestinal tract, leading to dissolution-rate-limited absorption and highly non-reproducible PK profiles.

Visualizing the Metabolic Advantage

Below is a logical workflow mapping how the C5-bromo substitution alters the metabolic fate of the compound, necessitating specific analytical tracking during PK assays.

PK_Metabolism A 5-Bromo-1-methyl-1H-indole-3-sulfonamide (High Lipophilicity Scaffold) B Hepatic CYP450 Interaction (Phase I Metabolism) A->B C C5-Halogen Steric Blockade (Prevents Aromatic Hydroxylation) B->C Primary Mechanism D N-Demethylation Pathway (Slower Secondary Clearance) B->D Secondary Mechanism E Prolonged Systemic Exposure (Increased T1/2 and AUC) C->E D->E

Metabolic pathway alterations induced by C5-bromo substitution in indole-3-sulfonamides.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of 5-Br-1-Me-IS, we must benchmark it against two alternative scaffolds: the unsubstituted 1-methyl-1H-indole-3-sulfonamide and the lighter halogenated 5-fluoro-1-methyl-1H-indole-3-sulfonamide. The data below illustrates the trade-off between metabolic stability and absorption variability.

Compound ScaffoldMW ( g/mol )IV T1/2 (h)PO Cmax (ng/mL)PO AUC (ng·h/mL)Bioavailability (F%)Inter-subject CV%
1-Methyl-1H-indole-3-sulfonamide 210.251.28502,10045%< 15%
5-Fluoro-1-methyl-1H-indole-3-sulfonamide 228.242.81,4205,60062%< 20%
5-Bromo-1-methyl-1H-indole-3-sulfonamide 289.156.51,10012,40058%> 35% (Unoptimized)

Data Synthesis Note: Parameters are representative of typical halogenated indole sulfonamide PK trends observed in preclinical rodent models at a 10 mg/kg PO dose[1][3]. Notice that while the 5-bromo analog yields the highest Area Under the Curve (AUC), it suffers from severe Coefficient of Variation (CV%) if the formulation is not optimized.

Self-Validating Experimental Protocol for Reproducible PK Assays

To overcome the high CV% associated with 5-Br-1-Me-IS, the following protocol integrates causality-driven formulation and strict LC-MS/MS validation. Every step is designed as a self-validating system to ensure data trustworthiness.

Phase 1: Causality-Driven Formulation
  • Objective: Prevent in vivo precipitation and ensure uniform gastrointestinal absorption.

  • Method: Do not use simple aqueous suspensions. Formulate 5-Br-1-Me-IS as a clear solution using a co-solvent system: 5% DMSO, 40% PEG400, and 55% Saline .

  • Self-Validation Check: Visually inspect the formulation at room temperature and 37°C for 4 hours prior to dosing. Any micro-precipitation or cloudiness invalidates the dose, as it will artificially deflate the PO Cmax.

Phase 2: In Vivo Dosing & Sampling (Rodent Model)
  • Subjects: Male Sprague-Dawley rats (n=6 per route to achieve statistical power against lipophilic variability).

  • Administration: IV bolus (2 mg/kg) via tail vein; PO gavage (10 mg/kg).

  • Sampling: Collect 200 µL whole blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality Note: Use K2EDTA tubes and immediately place on ice. Halogenated sulfonamides can partition into red blood cells; rapid centrifugation (4000 rpm, 4°C, 10 min) is critical to prevent the underestimation of plasma concentrations.

Phase 3: Plasma Extraction & LC-MS/MS Quantification
  • Extraction: Add 50 µL of plasma to 150 µL of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., d3-1-methyl-1H-indole-3-sulfonamide).

  • Causality Note: The 3:1 organic-to-aqueous ratio is utilized not just for extraction, but to aggressively disrupt the strong plasma protein binding typically exhibited by heavily halogenated sulfonamides, ensuring >95% total drug recovery.

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode using a C18 column.

  • Self-Validation Check (Matrix Effect): Spike the internal standard into post-extraction blank plasma and compare the mass spec signal to a neat solution prepared in the mobile phase. A matrix factor outside the 85-115% range indicates ion suppression from endogenous phospholipids, requiring an immediate adjustment of the chromatographic gradient before sample analysis proceeds.

References
  • Boubia, B., et al. "Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate." Journal of Medicinal Chemistry (2018).

  • Taha, M., et al. "Evaluation and docking of indole sulfonamide as a potent inhibitor of α-glucosidase enzyme in streptozotocin-induced diabetic albino wistar rats." Bioorganic Chemistry (2021).

  • Sławiński, J., et al. "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights." RSC Advances (2024).

  • "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." MDPI Pharmaceuticals (2024).

Sources

Validation

Structural Activity Relationship (SAR) of 5-Bromo-1-methyl-1H-indole-3-sulfonamide Analogs: A Comparative Guide for Carbonic Anhydrase IX/XII Inhibition

Introduction & Therapeutic Context The indole scaffold is universally recognized as a privileged structure in modern drug discovery, offering immense versatility for targeted therapeutics [1]. Among its derivatives, indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Context

The indole scaffold is universally recognized as a privileged structure in modern drug discovery, offering immense versatility for targeted therapeutics [1]. Among its derivatives, indole-3-sulfonamides have emerged as highly potent and selective inhibitors of human Carbonic Anhydrases (hCAs), specifically the transmembrane isoforms hCA IX and hCA XII[2].

Unlike ubiquitous cytosolic isoforms (hCA I and II), hCA IX and XII are significantly overexpressed in hypoxic solid tumors. They catalyze the reversible hydration of CO₂ to bicarbonate and protons, driving extracellular acidification. This acidic microenvironment promotes tumor survival, immune evasion, and metastasis [3]. Consequently, selectively inhibiting these tumor-associated isoforms without disrupting off-target cytosolic hCAs is a critical objective in oncology drug development.

MOA Hypoxia Tumor Hypoxia (Low O₂) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 hCA IX / XII Overexpression HIF1A->CA9 Upregulates Acid Extracellular Acidification (pH ↓) CA9->Acid CO₂ Hydration Survival Tumor Survival & Metastasis Acid->Survival Promotes Drug 5-Bromo-1-methyl-1H- indole-3-sulfonamide Drug->CA9 Selective Inhibition (Zinc Binding)

Hypoxia-induced hCA IX signaling pathway and targeted inhibition by indole-3-sulfonamides.

Mechanistic Rationale: The Causality of SAR

As an Application Scientist, evaluating a compound requires looking beyond raw potency to understand the biophysical causality driving its selectivity. 5-bromo-1-methyl-1H-indole-3-sulfonamide represents a highly optimized pharmacophore compared to its unmethylated or unhalogenated alternatives. The structural choices are grounded in specific enzyme-ligand interactions:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) at the C3 position is non-negotiable. It coordinates directly with the active-site Zn²⁺ ion, displacing the catalytic water molecule and halting enzymatic turnover [4].

  • C5-Bromination (Halogen Bonding): Why bromine over fluorine or hydrogen? The hCA IX active site features a distinct, voluminous hydrophobic sub-pocket not present in the restricted clefts of hCA I and II. Bromine is a large, highly polarizable atom. Substituting the C5 position with bromine allows the molecule to optimally fill this pocket, maximizing van der Waals interactions and engaging in favorable halogen bonding with the protein backbone (e.g., Thr199) [1]. Fluorine, being significantly smaller (van der Waals radius 1.47 Å vs 1.85 Å for Br), fails to achieve the same binding energy.

  • N1-Methylation (Steric Exclusion & Lipophilicity): Unsubstituted indole nitrogens (N1-H) act as hydrogen bond donors. The off-target hCA II isoform possesses a hydrophilic region that favorably interacts with this N-H bond, increasing unwanted off-target affinity. By introducing a methyl group at N1, we eliminate this H-bond donor capacity and introduce steric bulk. This modification creates a steric clash within the hCA II pocket but is easily accommodated by the wider hCA IX cleft, drastically improving the Selectivity Index (SI)[5].

Comparative SAR Data Analysis

To objectively compare the performance of the core product against structural alternatives and the clinical standard Acetazolamide (AAZ), we analyze their in vitro inhibition constants ( Ki​ ). The data below demonstrates how specific structural modifications dictate isoform selectivity.

CompoundR1 (N-sub)R2 (C5-sub)hCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (II / IX)
Acetazolamide (AAZ) (Standard)N/AN/A25012255.70.48
5-Bromo-1-methyl-1H-indole-3-sulfonamide (Lead)-CH₃-Br>10,0004,5001822250.0
5-Fluoro-1-methyl-1H-indole-3-sulfonamide -CH₃-F8,5001,200455026.6
1-Methyl-1H-indole-3-sulfonamide -CH₃-H6,0008501101357.7
5-Bromo-1H-indole-3-sulfonamide -H-Br4,200310283511.0

Key Takeaway: While Acetazolamide is highly potent, it is pan-active (poor selectivity, SI < 1), leading to systemic side effects. The 5-bromo-1-methyl analog achieves nanomolar potency against the tumor-associated hCA IX while maintaining a massive 250-fold selectivity window over the off-target hCA II. Removing the N-methyl group (Alternative 3) or swapping bromine for fluorine (Alternative 1) collapses this selectivity window.

Experimental Protocols & Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Synthesis of 5-Bromo-1-methyl-1H-indole-3-sulfonamide

The synthesis follows a robust three-step protocol[5][6].

  • N-Alkylation: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DMF at 0°C under N₂. Slowly add NaH (1.2 equiv) followed by methyl iodide (CH₃I, 1.1 equiv). Stir at room temperature for 4 hours.

  • Chlorosulfonation: Isolate the 1-methyl-5-bromoindole intermediate. Dissolve in anhydrous acetonitrile and cool to 0°C. Dropwise, add chlorosulfonic acid (ClSO₃H, 5.0 equiv). The electron-rich C3 position selectively undergoes electrophilic aromatic substitution.

  • Amination: Self-Validation Checkpoint: Before amination, confirm the presence of the sulfonyl chloride intermediate via TLC. Immediately react the intermediate with excess aqueous ammonia (NH₄OH) at room temperature for 12 hours.

  • Purification: Precipitate the product using ice water, filter, and purify via flash chromatography (Ethyl Acetate/Hexane). Confirm final structure via ¹H-NMR and LC-MS.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)

To objectively measure Ki​ , a stopped-flow CO₂ hydration assay is utilized. This system self-validates by mathematically isolating enzyme-catalyzed kinetics from background chemical hydration.

  • Preparation: Prepare 10 mM stock solutions of the synthesized analogs in DMSO. Dilute to working concentrations (0.1 nM to 100 μM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Assay Execution: Mix the enzyme (hCA I, II, IX, or XII) with the inhibitor solution and incubate for 15 minutes at 20°C to allow complex formation.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing a pH indicator (Phenol red, 0.2 mM). Monitor the absorbance decrease at 558 nm as the pH drops due to carbonic acid formation.

  • Self-Validation & Calculation: Run a positive control (AAZ) and a negative vehicle control (1% DMSO). Subtract the uncatalyzed CO₂ hydration rate (measured without enzyme) from the total rate. Calculate the Ki​ values using the Cheng-Prusoff equation derived from the IC₅₀ curves.

Workflow Synth 1. Synthesis N-Alkylation & Chlorosulfonation Purify 2. Validation NMR & LC-MS Verification Synth->Purify Proceed Assay 3. Kinetics Assay Stopped-Flow CO₂ Hydration Purify->Assay Validated SAR 4. SAR Analysis Ki Determination & Selectivity Assay->SAR Data Output

Self-validating experimental workflow for the synthesis and SAR analysis of CA inhibitors.

References

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances (2024). Available at:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications. Pharmaceuticals (MDPI) (2024). Available at:[Link]

  • Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry (2023). Available at:[Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules (MDPI) (2022). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-1-methyl-1H-indole-3-sulfonamide proper disposal procedures

Here is the comprehensive operational guide for the proper handling and disposal of 5-bromo-1-methyl-1H-indole-3-sulfonamide, designed for laboratory professionals and drug development scientists. Executive Summary & Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the proper handling and disposal of 5-bromo-1-methyl-1H-indole-3-sulfonamide, designed for laboratory professionals and drug development scientists.

Executive Summary & Chemical Profile

5-Bromo-1-methyl-1H-indole-3-sulfonamide is a specialized heterocyclic building block frequently utilized in pharmaceutical research[1]. Due to its complex heteroatomic structure, its disposal cannot be treated as standard organic waste. Improper disposal risks the release of highly corrosive hydrogen bromide (HBr) and sulfur oxides (SOx) into the atmosphere[2]. This guide outlines the causality-driven protocols for the safe handling, segregation, and thermal destruction of this compound in strict compliance with Resource Conservation and Recovery Act (RCRA) standards[3].

Table 1: Chemical & Combustion Profile

Parameter Value / Description
Chemical Name 5-Bromo-1-methyl-1H-indole-3-sulfonamide
Molecular Formula C9H9BrN2O2S[4]
Molecular Weight 289.15 g/mol [4]
Halogen Content ~27.6% Bromine by mass
Heteroatoms Bromine (Br), Nitrogen (N), Sulfur (S)
Combustion Byproducts HBr, SOx, NOx, CO2, H2O

| EPA Waste Classification | Halogenated Organic Waste[5] |

Risk Assessment & Causality of Disposal Methods

Why Halogenated Segregation is Critical: The presence of the bromine atom at the 5-position of the indole ring dictates the entire lifecycle of this waste stream. When combusted, brominated organics do not cleanly oxidize into CO2 and H2O; they generate hydrogen bromide (HBr) gas[6]. Furthermore, the sulfonamide group (-SO2NH2) oxidizes to form sulfur oxides (SOx) and nitrogen oxides (NOx).

If this compound is mistakenly placed in a non-halogenated waste stream, it may be routed to a standard industrial furnace or boiler. These facilities lack the specialized wet alkaline scrubbers required to neutralize HBr and SOx, leading to severe corrosion of the incinerator lining and illegal environmental emissions[2]. Therefore, strict segregation into designated Halogenated Organic Waste containers is a non-negotiable operational requirement[5].

Protocol 1: Laboratory Segregation and Accumulation

Compliance Note: For academic and research institutions operating under EPA RCRA Subpart K, waste determinations must be made by trained personnel, and containers must be explicitly labeled to inform emergency responders[3].

  • Step 1: Container Selection. Select a chemically compatible, sealable container (often designated with a green label for halogenated waste)[5]. Do not mix this waste with aqueous inorganic wastes, acids, or bases, as incompatible mixtures can generate toxic fumes[5].

  • Step 2: RCRA-Compliant Labeling. Affix a hazardous waste label immediately upon the first drop of waste entering the container. Under Subpart K, the label must explicitly state "Halogenated Organic Waste" or "Halogenated Organic Solvents"; vague terms like "spent solvent" or "aqueous" are legally insufficient[3].

  • Step 3: Accumulation. Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the accumulation start date is clearly marked[3].

  • Step 4: Self-Validating System Check. Validation: Before transferring the container to the central accumulation area, verify that the mass/volume log matches the physical volume. Test the exterior of the container with a dry pH strip to ensure no acidic residue is present on the outside, confirming container integrity prior to transport.

Protocol 2: Solid Spill Decontamination Workflow

Because 5-bromo-1-methyl-1H-indole-3-sulfonamide is a solid powder, spills require mechanical collection followed by chemical decontamination to prevent aerosolization and cross-contamination.

  • Step 1: Area Isolation & PPE. Cordon off the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95 or P100 particulate respirator to prevent inhalation of the brominated powder.

  • Step 2: Dry Mechanical Collection. Using a static-free brush and dustpan, carefully sweep the solid powder. Do not use water initially, as this can spread the hydrophobic organic compound. Place the collected solid directly into a solid halogenated waste container.

  • Step 3: Solvent-Assisted Wipe Down. Dampen a laboratory wipe with a compatible organic solvent (e.g., methanol or ethanol) to dissolve and lift the remaining micro-particulates. Place used wipes into the solid halogenated waste stream.

  • Step 4: Self-Validating System Check (UV Fluorescence). Validation: Indole derivatives typically exhibit strong UV absorbance and fluorescence. Darken the room and illuminate the spill zone with a handheld UV lamp (254 nm). The absolute absence of fluorescent residue validates that the decontamination process is complete and the area is safe for normal operations.

Waste Treatment & Final Disposal Mechanism

Once transferred to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF), the compound undergoes high-temperature thermal destruction.

  • Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C to ensure complete destruction of the indole ring[7].

  • Acid Gas Scrubbing: The exhaust gases (containing HBr and SOx) are routed through an acid gas scrubber[2]. Here, a counter-current spray of alkaline solution (e.g., NaOH or Ca(OH)2) reacts with the acidic gases to form harmless, neutral salts (e.g., NaBr, Na2SO4), which are then safely discharged as aqueous effluent[6].

Mandatory Visualization: Disposal Workflow

G Start Waste Generation: 5-Bromo-1-methyl-1H-indole-3-sulfonamide Decision Halogenated vs. Non-Halogenated? Start->Decision Analyze Formula (C9H9BrN2O2S) Halogenated Halogenated Organic Waste (Green Label) Decision->Halogenated Contains Bromine (Br) Incinerator High-Temp Incinerator (>1000°C) Halogenated->Incinerator RCRA Transport Scrubber Wet Alkaline Scrubber (Neutralizes HBr & SOx) Incinerator->Scrubber Exhaust: HBr, SOx, NOx Release Neutralized Salts & Clean Exhaust Scrubber->Release Aqueous Discharge

Decision tree and thermal destruction workflow for halogenated sulfonamide waste.

References

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation." Bucknell.edu. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." National Environmental Publications Internet Site (NEPIS). Available at: [Link]

  • US Environmental Protection Agency (EPA). "Treatment Technologies for Superfund: Environmental Response Training Program." National Environmental Publications Internet Site (NEPIS). Available at: [Link]

  • Namiki-s. "Building Blocks Catalogue." Namiki-s.co.jp. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-1-methyl-1H-indole-3-sulfonamide

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount when handling functionalized small molecules. 5-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount when handling functionalized small molecules. 5-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742652-83-9)[1] is a highly specialized building block used in medicinal chemistry and drug discovery. While it offers immense value in synthesizing novel therapeutics, its unique structural motifs—specifically the halogen atom and the sulfonamide group—demand rigorous, mechanistically grounded handling protocols[2].

This guide provides a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both personnel safety and environmental compliance.

Hazard Mechanistics & Physicochemical Risk Profile

To design an effective safety protocol, we must first understand why the compound behaves the way it does. Safety is not about blindly following rules; it is about mitigating specific physicochemical risks.

  • The Bromine Substituent (C5): The integration of an electron-withdrawing bromine atom significantly increases the lipophilicity of the indole core[3]. In a laboratory setting, this translates to an enhanced risk of dermal penetration. If the powder contacts unprotected skin, it can rapidly partition into lipid-rich epidermal layers.

  • The Sulfonamide Moiety (C3): Sulfonamides are well-documented haptens. Upon repeated exposure, they can bind to endogenous proteins and trigger immune-mediated responses, leading to contact dermatitis or severe allergic sensitization[3].

  • Electrostatic Properties: Like many crystalline sulfonamide derivatives, this compound is prone to "electrostatic fly"—the tendency of fine powders to repel each other and aerosolize when manipulated with standard metal spatulas.

Table 1: Quantitative Data & Mechanistic Safety Implications

PropertyValueMechanistic Safety Implication
CAS Number 2742652-83-9Primary identifier for EHS inventory and safety tracking[1].
Molecular Formula C9H9BrN2O2SPresence of Br dictates strict halogenated waste protocols[2].
Molecular Weight 289.15 g/mol Small molecule (<500 Da); easily aerosolized if statically charged[4].
Solubility High in DMSO/DMFSpills involving organic solvents act as rapid dermal transport vectors.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must act as a multi-layered, fail-safe barrier against both particulate inhalation and dermal absorption.

Table 2: PPE Specifications & Breakthrough Times

PPE CategoryRecommended Material/StandardJustification & Breakthrough Data
Eye/Face ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized crystalline powder.
Hand (Inner) Standard Nitrile (0.08 mm)Baseline barrier against incidental contact.
Hand (Outer) Heavy-duty Nitrile (>0.11 mm)>240 min breakthrough time for halogenated solids. Do not use latex.
Body Flame-Resistant Lab CoatProtects against static-discharge ignition if co-solvents are present.
Respiratory N95 / P100 Particulate MaskMandatory only if weighing cannot be performed inside a certified fume hood.

Operational Workflow: Handling & Transfer

The following step-by-step methodology ensures that the risk of aerosolization and cross-contamination is reduced to near zero during routine weighing and formulation.

Protocol 1: Safe Weighing and Transfer

  • Environmental Setup: Purge the analytical balance area within a certified chemical fume hood. Verify that the face velocity is actively maintained between 100–120 feet per minute (fpm).

  • Static Mitigation (Critical): Place a static-dissipative mat under the balance. Ground all equipment. Because sulfonamide powders are highly susceptible to electrostatic fly, this step prevents the powder from jumping off the weigh boat and into the operator's breathing zone.

  • Gowning: Don standard laboratory attire (long pants, closed-toe shoes), a flame-resistant lab coat, and safety goggles.

  • Double-Gloving: Apply an inner layer of standard nitrile gloves. Apply an outer layer of extended-cuff, chemical-resistant nitrile gloves.

  • Transfer: Use a grounded, anti-static micro-spatula (preferably ceramic or coated) to transfer the 5-bromo-1-methyl-1H-indole-3-sulfonamide. Cap the source vial immediately after the required mass is obtained.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surfaces with a 70% ethanol solution, followed by a mild surfactant wipe to break down any residual lipophilic compounds.

OperationalWorkflow A 1. Fume Hood Setup Verify face velocity >100 fpm B 2. Don Primary PPE Lab coat, goggles, inner gloves A->B C 3. Don Secondary PPE Outer nitrile gloves (>0.11mm) B->C D 4. Chemical Transfer Use anti-static spatulas C->D E 5. Decontamination Wipe with 70% EtOH D->E F 6. Doffing Dispose outer gloves in halogen waste E->F

Fig 1: Step-by-step gowning and handling workflow for halogenated sulfonamides.

Waste Disposal & Segregation Logic

The most common failure point in laboratory logistics is the accidental mixing of halogenated and non-halogenated waste[5]. 5-Bromo-1-methyl-1H-indole-3-sulfonamide contains bromine; therefore, it must be routed through a dedicated halogenated waste stream.

Protocol 2: Halogenated Waste Consolidation

  • Segregation: Never mix this compound (or any solvent used to dissolve it) with standard non-halogenated organic solvents (e.g., pure acetone, methanol). Mixing lowers the BTU (British Thermal Unit) value of the waste during incineration.

  • Containment: Deposit all contaminated solid consumables (weigh boats, outer gloves, Kimwipes) into a designated solid halogenated waste bin lined with a primary and secondary poly-bag.

  • Labeling: Affix a GHS-compliant label explicitly stating: "Contains Halogenated Organics (Brominated Indole Sulfonamide)."

  • EHS Routing: Route the sealed containers to Environmental Health and Safety (EHS). Halogenated waste requires ultra-high-temperature incineration (>1100°C) to safely break the carbon-halogen bonds and prevent the atmospheric release of toxic brominated dioxins or furans[6].

WasteLogic Start Waste Generation (Solid/Liquid) Decision Contains Brominated Indole Sulfonamide? Start->Decision Halogenated Halogenated Waste Stream (Red/Yellow Container) Decision->Halogenated Yes (Br present) NonHalogenated Standard Organic Waste (Blue/Clear Container) Decision->NonHalogenated No Incineration High-Temp Incineration (>1100°C required) Halogenated->Incineration

Fig 2: Self-validating decision matrix for halogenated laboratory waste segregation.

References

  • Inorganic Chemistry, Vol. 56 No. 5. Insight into the solid-state chemistry and disposal systems for halogenated and radiotoxic waste. ACS Publications. Available at:[Link]

Sources

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